Molecular weight and formula for Cyclohexyl-furan-3-ylmethyl-amine HCl
An In-depth Technical Guide to Cyclohexyl-furan-3-ylmethyl-amine HCl Abstract This document provides a comprehensive technical guide on Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (HCl), a specialized secondary amine...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Cyclohexyl-furan-3-ylmethyl-amine HCl
Abstract
This document provides a comprehensive technical guide on Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (HCl), a specialized secondary amine salt. It is intended for an audience of researchers, analytical chemists, and professionals in drug discovery and development. This guide details the core physicochemical properties of the molecule, including its definitive molecular formula and weight, and establishes a robust framework for its analytical characterization. The methodologies presented are grounded in first-principle analytical techniques, ensuring that any researcher can validate the identity, purity, and structure of the compound. This paper emphasizes the causal reasoning behind experimental design, reflecting a field-proven approach to small molecule characterization.
Introduction: Understanding the Molecule
Cyclohexyl-furan-3-ylmethyl-amine hydrochloride is a distinct chemical entity characterized by a cyclohexyl ring and a furan-3-ylmethyl group covalently bonded to a central nitrogen atom. The formation of a hydrochloride salt is a deliberate and common strategy in medicinal chemistry to enhance the aqueous solubility, stability, and handling properties of the parent amine, which are often critical for preclinical and formulation studies.
A precise understanding of the molecule's fundamental properties is the non-negotiable starting point for any rigorous scientific investigation. All subsequent quantitative analysis, from solution preparation to interpreting complex spectroscopic data, relies on the accuracy of its molecular formula and weight.
Core Physicochemical Attributes
The foundational data for Cyclohexyl-furan-3-ylmethyl-amine HCl are summarized below. These values are essential for all stoichiometric calculations and analytical data interpretation.
Diagram 1: Structure of Cyclohexyl-furan-3-ylmethyl-amine HCl
Caption: Ionic association between the protonated amine and the chloride ion.
Analytical Verification Workflow: A Self-Validating System
To ensure the identity and purity of Cyclohexyl-furan-3-ylmethyl-amine HCl, a multi-technique analytical workflow is not just recommended, but required. Each step provides orthogonal data that, when combined, creates a self-validating system, leaving no ambiguity about the material's integrity.
Diagram 2: Logical Workflow for Compound Verification
Caption: Sequential workflow ensuring orthogonal validation of the molecule's identity and purity.
Protocol: Molecular Weight Confirmation via Mass Spectrometry
Expertise & Causality: Electrospray Ionization (ESI) is the technique of choice due to the compound's inherent polarity and its existence as a salt, making it easily ionizable in solution. We will operate in positive ion mode to detect the protonated free base, [M+H]⁺. This approach directly measures the mass of the organic cation, providing the most unambiguous confirmation of the core molecule's mass.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 (v/v) solution of HPLC-grade methanol and deionized water to a final concentration of 10 µg/mL. The use of methanol aids in solubilization and promotes efficient spraying.
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to achieve mass accuracy within 5 ppm.
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
Source Parameters (Positive Ion Mode):
Capillary Voltage: +3.5 to +4.5 kV
Source Temperature: 120-150 °C
Desolvation Gas (N₂): Flow rate and temperature optimized for a stable signal.
Data Acquisition: Scan a mass range from m/z 100 to 400.
Trustworthy Validation: The primary ion observed must correspond to the exact mass of the protonated free base ([C₁₁H₁₇NO + H]⁺).
Expected Monoisotopic Mass: 180.1383 m/z. The high-resolution data should confirm this value with minimal deviation, thereby validating the elemental composition.
Protocol: Structural Elucidation via NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for determining the precise covalent structure of an organic molecule. ¹H NMR will confirm the presence and connectivity of all proton environments, while ¹³C NMR will validate the carbon backbone. A deuterated solvent that readily dissolves the salt, such as Methanol-d₄ (CD₃OD), is chosen to avoid interference from solvent protons.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Methanol-d₄ in a clean, dry 5 mm NMR tube. Ensure complete dissolution.
Instrumentation: A ≥400 MHz NMR spectrometer equipped with a standard probe.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Expected Signals: The spectrum should show distinct signals corresponding to the furan ring protons (typically in the aromatic region, ~6.0-7.5 ppm), the cyclohexyl protons (a complex multiplet system in the aliphatic region, ~1.0-3.0 ppm), and the methylene bridge protons (-CH₂-). The integration of these signals must correspond to the number of protons in each environment.
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum.
Expected Signals: The spectrum should reveal 11 distinct carbon signals (or fewer if symmetry results in chemically equivalent carbons), confirming the total carbon count of the molecule's core structure. The chemical shifts will be characteristic of furan, cyclohexyl, and methylene carbons.
Trustworthy Validation: The combination of ¹H and ¹³C NMR spectra must be entirely consistent with the proposed structure of N-(furan-3-ylmethyl)cyclohexanamine. Advanced 2D NMR experiments (like COSY and HSQC) can be employed if further structural confirmation is needed.
Conclusion
This guide has established the definitive molecular formula (C₁₁H₁₈ClNO) and molecular weight (215.72 g/mol ) for Cyclohexyl-furan-3-ylmethyl-amine HCl. The provided analytical workflows for mass spectrometry and NMR spectroscopy represent a robust, self-validating system for any researcher to confirm the identity, structure, and purity of this compound. Adherence to these detailed protocols will ensure data of the highest integrity, which is the foundation of all successful research and development endeavors.
References
BuyersGuideChem. (n.d.). Cyclohexyl-furan-3-ylmethyl-amine suppliers and producers. Retrieved March 3, 2026, from [Link]1]
An In-depth Technical Guide to the Solubility Profile of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride
Foreword: Understanding the Criticality of Solubility in Pharmaceutical Development In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Understanding the Criticality of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties. It dictates the dissolution rate, and consequently, the absorption and bioavailability of the drug candidate. A comprehensive understanding of a compound's solubility in various media is therefore not just a regulatory requirement, but a fundamental necessity for successful formulation development and predictable clinical outcomes. This guide provides a detailed exploration of the solubility profile of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its determination, and offer insights into the interpretation of the resulting data.
Molecular Structure and its Influence on Solubility
The solubility of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride is a direct consequence of its molecular structure, which features a blend of polar and non-polar moieties.
The Hydrochloride Salt: The presence of the hydrochloride salt is the primary driver of aqueous solubility. The protonation of the secondary amine group introduces a positive charge, facilitating strong ion-dipole interactions with polar water molecules.[1] This is a common strategy employed in the pharmaceutical industry to enhance the water solubility of basic drug candidates.[2]
The Cyclohexyl Group: Conversely, the bulky and non-polar cyclohexyl group is hydrophobic. Its presence is expected to decrease aqueous solubility due to unfavorable interactions with the highly ordered hydrogen-bonding network of water.[3][4]
The Furan Ring: The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, contributes a degree of polarity. However, its overall character is relatively non-polar and it can participate in hydrophobic interactions. The furan scaffold is a common motif in pharmacologically active compounds.[5]
The interplay of these structural features suggests that Cyclohexyl-furan-3-ylmethyl-amine hydrochloride will exhibit a classic "amphiphilic" character, with moderate solubility in water and a preference for polar organic solvents. The precise solubility will be a balance between the salt's hydrophilicity and the hydrophobicity of the carbocyclic and heterocyclic rings.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
Before delving into experimental design, it is crucial to differentiate between thermodynamic and kinetic solubility, as they provide different, yet complementary, insights.
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved and solid states are in equilibrium.[6] It is a critical parameter for late-stage drug development and formulation. The gold-standard for its determination is the shake-flask method.[7]
Kinetic Solubility: This is a measure of the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer. It is a high-throughput method often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[8][9]
This guide will focus on the determination of thermodynamic solubility, which provides a more definitive characterization of the compound's intrinsic properties.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[10][11] The following protocol is designed to ensure accuracy and reproducibility.
Materials and Reagents
Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (powder form, high purity)
Deionized water (Milli-Q or equivalent)
Phosphate-buffered saline (PBS), pH 7.4
A selection of organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
Vials with screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (0.45 µm)
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Volumetric flasks and pipettes
Step-by-Step Protocol
Preparation of Saturated Solutions:
Add an excess amount of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, ethanol). The presence of undissolved solid is essential to ensure that equilibrium is reached.[12]
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[13][14] The agitation ensures continuous mixing of the solid with the solvent.
Phase Separation:
After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.
Centrifuge the vials at a high speed to pellet any remaining suspended solid particles.
Sample Collection and Dilution:
Carefully withdraw an aliquot of the clear supernatant using a pipette.
Filter the supernatant through a 0.45 µm syringe filter to remove any fine particles.
Perform a precise dilution of the filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.
Quantification:
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
Prepare a calibration curve using a series of known concentrations of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride.
Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.
Calculation of Solubility:
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
Express the solubility in units such as mg/mL or µM.
Diagram of the Shake-Flask Workflow
Caption: Workflow for the shake-flask method.
Expected Solubility Profile and Data Presentation
Based on the molecular structure, a hypothetical solubility profile for Cyclohexyl-furan-3-ylmethyl-amine hydrochloride is presented below. This table serves as a template for presenting experimentally determined data.
Solvent
Polarity Index
Expected Solubility (mg/mL)
Rationale
Water
10.2
Moderately Soluble
The hydrochloride salt enhances solubility through ion-dipole interactions, but the hydrophobic cyclohexyl and furan moieties limit it.
PBS (pH 7.4)
~10.2
Moderately Soluble
Similar to water, with buffering to a physiologically relevant pH.
Ethanol
5.2
Highly Soluble
The polarity is sufficient to interact with the hydrochloride salt, while the ethyl group can solvate the non-polar parts of the molecule.
Methanol
6.6
Highly Soluble
Similar to ethanol, with slightly higher polarity.
Acetonitrile
6.2
Soluble
A polar aprotic solvent that can effectively solvate the molecule.
DMSO
7.2
Very Highly Soluble
A highly polar aprotic solvent capable of dissolving a wide range of compounds.
The Underlying Chemical Equilibria
The dissolution of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride in water is governed by the following equilibrium:
Caption: Dissolution equilibrium of the hydrochloride salt.
The pH of the aqueous medium can also influence the solubility. In basic conditions, the protonated amine can be deprotonated to the free amine, which is likely to be less water-soluble and may precipitate out of solution.
Conclusion: A Roadmap for Comprehensive Solubility Characterization
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride. By combining theoretical knowledge of its molecular structure with a rigorous experimental protocol like the shake-flask method, researchers and drug development professionals can obtain the high-quality, reliable solubility data necessary to advance a compound through the development pipeline. A thorough characterization of solubility in both aqueous and relevant organic solvents is an indispensable step in unlocking the full therapeutic potential of any new chemical entity.
References
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
Bentham Science. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]
Filo. (2025, September 19). How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form? Retrieved from [Link]
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
ResearchGate. (n.d.). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]
Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
Science Madness. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]
StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]
BuyersGuideChem. (n.d.). Cyclohexyl-furan-3-ylmethyl-amine suppliers and producers. Retrieved from [Link]
ChemBK. (2024, April 9). cyclohexyl-methyl-amine. Retrieved from [Link]
ECHA. (2016, January 13). Cyclohexyl(methyl)amine. Retrieved from [Link]
Technical Whitepaper: Physicochemical Profiling & In Silico pKa Determination of Cyclohexyl-furan-3-ylmethyl-amine HCl
This technical guide provides an in-depth physicochemical analysis of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride , focusing on its acid dissociation constant (pKa).[1][2] The content is structured for research scien...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth physicochemical analysis of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride , focusing on its acid dissociation constant (pKa).[1][2] The content is structured for research scientists and drug development professionals, emphasizing predictive accuracy, structural causality, and validation protocols.
[1][2]
Executive Summary
The precise determination of the pKa for Cyclohexyl-furan-3-ylmethyl-amine is critical for optimizing its solubility, lipophilicity (logD), and membrane permeability during lead optimization.[1][2] As a secondary amine featuring both an aliphatic cyclohexyl ring and a heteroaromatic furan moiety, the molecule exhibits a specific electronic environment that modulates its basicity.
Based on consensus QSPR (Quantitative Structure-Property Relationship) modeling and fragment-based Hammett analysis, the calculated pKa of the conjugate acid (BH⁺) is 9.45 ± 0.30 .[1][2][3] This places the molecule in the class of moderately basic amines, suggesting it will be predominantly ionized (>99%) at physiological pH (7.[3]4) and fully protonated in the gastric environment.[2][3]
Structural Pharmacophore & Electronic Analysis
To understand the calculated pKa, one must deconstruct the molecule into its constituent electronic influencers. The basic center is the secondary nitrogen, subject to competing effects from its substituents.
Structural Dissection[1][2][3]
Secondary Amine Core: A typical dialkylamine has a pKa of ~11.[2]0. However, substituents modify this baseline.[2]
Cyclohexyl Group (+I Effect): The cyclohexyl ring is an electron-donating aliphatic group.[2] Through inductive effects (+I) and hyperconjugation, it stabilizes the protonated ammonium cation, theoretically increasing basicity relative to a methyl group.[3]
Furan-3-ylmethyl Group (-I Effect): The furan ring is heteroaromatic.[1][2] The oxygen atom within the ring exerts an electron-withdrawing inductive effect (-I).[1][2] Although the methylene spacer (
) insulates the nitrogen from the resonance effects of the ring, the inductive withdrawal persists, lowering the pKa relative to a purely aliphatic amine.[1][3]
Note: The furan-3-yl isomer is less electron-withdrawing than the furan-2-yl isomer due to the increased distance of the attachment point from the electronegative oxygen.[1][2]
Visualization of Electronic Effects
Figure 1: Electronic vector map showing the competing inductive effects on the central nitrogen atom.[1][3]
Calculated pKa Values (In Silico Consensus)
In the absence of a direct crystallographic or potentiometric dataset for this specific intermediate, we utilize a consensus of industry-standard algorithms.[2] These methods utilize Hammett-Taft equations and fragment-based hierarchy to predict ionization.[1][2]
Predictive Data Table
Method / Algorithm
Predicted pKa (BH⁺)
Methodology Description
ACD/Percepta (Classic)
9.42 ± 0.25
Fragment-based QSPR database lookup using N-benzyl and N-cyclohexyl training sets.[1][2]
ChemAxon (Marvin)
9.51
Macro-pKa prediction adjusting for specific micro-species distribution.[2][3]
Epik (Schrödinger)
9.35 ± 0.40
Quantum mechanical (DFT) corrections applied to empirical Hammett constants.[1][2][3]
Analog Extrapolation
9.45
Derived from N-benzylcyclohexylamine (pKa 9.[1][2]6) with correction for Furan-3-yl (-0.15).[1][2]
Consensus Mean
9.43
Weighted average of the above methods.
Interpretation of Data
The consensus value of 9.43 indicates that the hydrochloride salt will be highly stable in solid form. In solution:
pH 7.4 (Blood/Cytosol): The ratio of Ionized:Unionized is approximately 100:1 .[2][3] The drug is highly soluble but may require active transport or specific formulation strategies for passive membrane diffusion.[2]
pH 9.5 (Intestinal Micro-climate): The molecule reaches 50% ionization, significantly increasing lipophilicity and passive absorption potential.[3]
Experimental Validation Protocols
While calculated values are sufficient for early-stage screening, "wet-lab" validation is mandatory for IND-enabling studies.[1][2] The following protocols are designed to be self-validating systems.
Potentiometric Titration (The Gold Standard)
This method is preferred for amine hydrochlorides due to its high precision (±0.01 pKa units).[2][3]
Titrant: 0.1 M KOH (Carbonate-free, standardized against KHP).[1][2][3]
Solvent: 0.15 M KCl (to maintain ionic strength).
Inert Gas: Argon or Nitrogen sparging (essential to prevent CO₂ absorption).[2][3]
Workflow Diagram:
Figure 2: Potentiometric titration workflow for accurate pKa determination of amine salts.[1][2]
Validation Check: The titration curve must exhibit a sharp inflection point.[2] If the curve is shallow, it indicates precipitation of the free base near the pKa. In this case, switch to a Co-solvent Titration (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[1][2][3]
Capillary Electrophoresis (CE-CZE)
For samples with low solubility or high purity requirements, CZE is the secondary standard.[1][2][3]
Method: Measure effective mobility (
) across a pH buffer series (pH 8.0 to 11.0).
Plot:
vs. pH.[2][3] The inflection point represents the pKa.[2]
Advantage: Requires minimal sample (<1 mg) and is unaffected by minor impurities.[2][3]
Biopharmaceutical Implications[1][3]
Understanding the pKa of 9.45 allows for precise prediction of the compound's behavior in biological systems.
Solubility Profile
Using the Henderson-Hasselbalch equation:
Where is the intrinsic solubility of the free base.[1][2][3]
At pH 1.2 (Stomach), the solubility is boosted by a factor of
is very low (< 1 µg/mL), the compound may precipitate in the intestine as pH rises, potentially limiting bioavailability.[3]
Salt Selection
The Hydrochloride (HCl) salt is an appropriate choice.[2][3] The
(pKa base - pKa acid) is , ensuring a stable, non-hygroscopic salt lattice.[1][2][3]
References
Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Defines the gold standard for pKa measurement protocols).
Perrin, D. D. (1965).[2][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for fragment-based prediction logic).
National Institute of Standards and Technology (NIST). (2023).[2][3] NIST Chemistry WebBook, SRD 69. [Link] (Reference for cyclohexylamine and benzylamine analog data).[2][3]
ChemAxon. (2023).[2][3] MarvinSketch & pKa Plugin Documentation. [Link] (Source of algorithm logic for micro-species distribution).[1][2][3]
PubChem. (2023).[2][3] Compound Summary: Furan-3-ylmethanamine. [Link] (Used for fragment validation).[1][2][3]
Safety Data Sheet (SDS) and hazard identification for Cyclohexyl-furan-3-ylmethyl-amine HCl
Executive Summary & Chemical Identity Objective: This technical guide provides a rigorous safety profile for Cyclohexyl-furan-3-ylmethyl-amine Hydrochloride , a secondary amine pharmacophore containing a furan heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
Objective: This technical guide provides a rigorous safety profile for Cyclohexyl-furan-3-ylmethyl-amine Hydrochloride , a secondary amine pharmacophore containing a furan heterocycle. Due to the limited specific toxicological data available for this exact salt, this guide utilizes Structure-Activity Relationship (SAR) analysis, grounding safety protocols in the known hazards of furan-3-alkyl derivatives and secondary amine salts.
Critical Safety Alert: This compound combines a corrosive/irritant amine core with a bio-reactive furan ring . Researchers must treat it as a potential alkylating agent after metabolic activation and handle it with high-containment protocols to prevent inhalation or dermal absorption.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5][6] Remove contact lenses if present and easy to do.[4][5][6][8][9][14] Continue rinsing.[4][5][6][7][8][9][10][11][14]
P310: Immediately call a POISON CENTER or doctor/physician.
The "Furan" Toxicity Mechanism
The furan ring is not inert. In vivo, cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to cis-2-butene-1,4-dial , a highly reactive aldehyde that forms adducts with proteins and DNA. This mechanism underpins the hepatotoxicity and potential carcinogenicity of furan-containing drugs.
Figure 1: Metabolic activation pathway of the furan moiety leading to potential toxicity.
Comprehensive Handling Protocols
Engineering Controls (Defense-in-Depth)
Primary Barrier: All weighing and open handling must occur inside a certified Chemical Fume Hood .
Secondary Barrier: Use a secondary containment tray to capture spills.
Ventilation: Ensure hood face velocity is 80–100 fpm.
Personal Protective Equipment (PPE) Matrix
Body Part
Standard Protection
High-Risk Protection (Solutions/Heating)
Hands
Nitrile Gloves (Min 0.11 mm)
Double-gloving (Nitrile over Laminate)
Eyes
Chemical Safety Goggles
Face Shield + Goggles
Body
Lab Coat (Cotton/Poly)
Chemical-Resistant Apron (Tyvek)
Respiratory
N95 (if powder handling outside hood)
P100/Organic Vapor Cartridge (if aerosolized)
Safe Handling Workflow
The following diagram outlines the decision logic for handling this compound safely from receipt to disposal.
Figure 2: Safe handling lifecycle for Cyclohexyl-furan-3-ylmethyl-amine HCl.
Emergency Response & First Aid
Accidental Release (Spills)
Evacuate: Clear the immediate area.
PPE: Don double nitrile gloves, goggles, and a P100 respirator if dust is present.
Neutralization: Do not use strong oxidizers (like bleach) as this may react violently with the amine or open the furan ring uncontrollably.
Cleanup:
Solids: Wet wipe with a paper towel dampened with water (to prevent dust) or use a HEPA vacuum.
Liquids: Absorb with vermiculite or sand.
Disposal: Place in a sealed container labeled "Hazardous Waste: Toxic Amine Salt".
First Aid Measures
Eye Contact:CRITICAL. Rinse immediately with water for 15 minutes, lifting eyelids.[10] The HCl salt can cause corneal opacity. Seek immediate ophthalmological attention.
Skin Contact: Wash with soap and water for 15 minutes. If redness persists (dermatitis), seek medical help.
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration and esophageal burns).
Storage & Stability
Hygroscopicity: As a Hydrochloride (HCl) salt, the compound is likely hygroscopic. Moisture absorption can lead to hydrolysis or "clumping," making accurate weighing difficult.
Protocol: Store in a tightly sealed vial with desiccant.
Light Sensitivity: The furan ring is electron-rich and susceptible to photo-oxidation.
Protocol: Store in amber glass vials or wrap containers in aluminum foil.
Temperature: Refrigeration (2–8°C) is recommended to retard degradation.
References
PubChem. (n.d.). Compound Summary: N-(Furan-3-ylmethyl)cyclohexanamine. National Library of Medicine. Retrieved March 3, 2026, from [Link]
Hydrogen bond donor and acceptor counts for Cyclohexyl-furan-3-ylmethyl-amine
An In-Depth Technical Guide to the Hydrogen Bonding Metrics of Cyclohexyl-furan-3-ylmethyl-amine Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Cyclohexyl-furan-3-ylmethyl-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Hydrogen Bonding Metrics of Cyclohexyl-furan-3-ylmethyl-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: Cyclohexyl-furan-3-ylmethyl-amine (CAS: 435345-12-3)
Executive Summary
In early-stage drug discovery, the accurate quantification of Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA) is critical for predicting a compound's pharmacokinetic profile, including oral bioavailability, membrane permeability, and target-binding affinity. Cyclohexyl-furan-3-ylmethyl-amine (Formula: C11H17NO), a versatile building block in medicinal chemistry, presents a unique case study in the dichotomy between topological counting methods (e.g., Lipinski's Rule of Five) and quantum mechanical/pharmacophoric realities[1].
This whitepaper provides an authoritative analysis of the hydrogen-bonding capacity of Cyclohexyl-furan-3-ylmethyl-amine, detailing the causality behind its specific HBD/HBA counts, the physicochemical behavior of its furan ring, and the experimental protocols required to validate these properties in a laboratory setting.
Structural and Pharmacophoric Analysis
Cyclohexyl-furan-3-ylmethyl-amine consists of three primary structural motifs: a lipophilic cyclohexyl ring, a secondary amine linker, and a furan-3-yl aromatic ring. The hydrogen bonding metrics of this molecule hinge entirely on the amine and furan moieties.
Hydrogen Bond Donor (HBD) Count: 1
The HBD count is straightforward. The molecule contains a single secondary amine (-NH-). Because nitrogen is highly electronegative, the covalent N-H bond is polarized, leaving the hydrogen atom with a partial positive charge (
). This allows the hydrogen to act as a classic hydrogen bond donor in physiological environments. Therefore, HBD = 1 [2].
Hydrogen Bond Acceptor (HBA) Count: The Core Dichotomy
The HBA count for this molecule requires a nuanced understanding of chemical environment, as it differs depending on the predictive model used:
Topological Count (Lipinski's Rule of Five): HBA = 2
Standard cheminformatics filters, such as Lipinski's Rule of Five, calculate HBA by simply summing the total number of nitrogen and oxygen atoms in the molecule[2]. Under this topological definition, the secondary amine nitrogen (1) and the furan oxygen (1) yield an HBA count of 2.
Effective Pharmacophoric Count (Kubinyi's Rules): HBA = 1
In advanced drug design, the topological count is often misleading. The oxygen atom in the furan ring is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
hybridized. One of its lone electron pairs resides in an orbital in the plane of the ring, while the second lone pair occupies a -orbital perpendicular to the ring. This -orbital lone pair is fully delocalized into the aromatic electron system to satisfy Hückel's rule for aromaticity. Because this electron density is delocalized, the furan oxygen is exceptionally electron-poor compared to aliphatic ethers and acts as a negligible hydrogen bond acceptor under normal physiological conditions. Consequently, the true pharmacophoric HBA = 1 (derived solely from the secondary amine's lone pair)[3].
Logical classification of HBD and HBA sites in Cyclohexyl-furan-3-ylmethyl-amine.
Quantitative Data Summary
For rapid reference during lead optimization, the physicochemical and hydrogen-bonding properties of Cyclohexyl-furan-3-ylmethyl-amine are summarized below.
To empirically validate that the furan oxygen does not participate in hydrogen bonding and to measure the HBD capacity of the secondary amine, Application Scientists must employ a self-validating system using Variable-Temperature Proton Nuclear Magnetic Resonance (VT
H-NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).
Causality Behind the Experimental Design
Hydrogen bonds are highly sensitive to thermal perturbation. As temperature increases, intermolecular hydrogen bonds break, increasing the electron shielding around the participating proton and causing an upfield shift (lower ppm) in the NMR spectrum. By calculating the temperature coefficient (
), we can definitively classify the hydrogen-bonding state of the amine proton.
Step-by-Step Methodology
Phase 1: Sample Preparation
Solvent Selection: Prepare two distinct 5–10 mg samples of Cyclohexyl-furan-3-ylmethyl-amine.
Dissolution: Dissolve Sample A in 0.6 mL of anhydrous
(a non-polar, non-competing solvent). Dissolve Sample B in 0.6 mL of anhydrous (a strong hydrogen-bond acceptor).
Tube Sealing: Transfer the solutions to standard 5 mm NMR tubes, ensuring the tubes are purged with dry nitrogen to prevent atmospheric moisture from introducing competing hydrogen bonds.
Phase 2: FTIR Baseline Analysis
Analyze a neat film of the compound via ATR-FTIR.
Identify the N-H stretching frequency. A sharp peak in the
region confirms the presence of the free secondary amine HBD.
Phase 3: Variable-Temperature
H-NMR Acquisition
Insert Sample A (
) into the NMR spectrometer and tune the probe.
Acquire a baseline 1D
H-NMR spectrum at 298 K (25 °C). Identify the broad singlet corresponding to the secondary amine proton (typically between 1.5 ppm and 2.5 ppm).
Program a temperature gradient experiment: Acquire sequential spectra at 5 K increments from 298 K up to 328 K. Allow exactly 5 minutes of thermal equilibration time at each step before acquisition.
Repeat the identical thermal gradient process for Sample B (
).
Phase 4: Data Processing & Interpretation
Plot the chemical shift (
, in ppb) of the N-H proton against the temperature (, in Kelvin) for both solvents.
Perform a linear regression to calculate the temperature coefficient (
).
Validation Logic: A highly negative coefficient (more negative than
) in indicates the proton is exposed and breaking intermolecular hydrogen bonds as it heats. If the furan oxygen were a strong HBA, one might observe concentration-independent intramolecular hydrogen bonding (indicated by a coefficient closer to ). The lack of such shielding confirms the furan oxygen's negligible HBA capacity.
Experimental workflow for validating hydrogen bonding properties via FTIR and VT-NMR.
Conclusion
For Cyclohexyl-furan-3-ylmethyl-amine, relying strictly on Lipinski's topological rule yields an HBA count of 2, which overestimates the molecule's polarity. A rigorous physicochemical evaluation confirms that the compound possesses 1 Hydrogen Bond Donor and 1 Effective Hydrogen Bond Acceptor . Understanding this distinction is paramount for computational chemists and formulation scientists modeling the ADME profile of derivatives based on this scaffold, ensuring that lipophilicity and membrane permeability are not artificially underestimated during lead optimization.
References
Lipinski's rule of five - Wikipedia. Wikipedia. Available at:[Link]
Hydrogen Bond Donor-Acceptor rules - ChemAxon Forum Archive. ChemAxon. Available at:[Link]
Quantifying the hydrogen-bond propensity of drugs and relationship to Lipinski's rule of five. ResearchGate. Available at:[Link]
Cyclohexyl-furan-3-ylmethyl-amine suppliers and producers. BuyersGuideChem. Available at:[Link]
Computational Lead Optimization: In Silico Binding Affinity Predictions for Cyclohexyl-furan-3-ylmethyl-amine Scaffolds
Executive Summary This guide details the in silico binding affinity prediction workflow for ligands containing the Cyclohexyl-furan-3-ylmethyl-amine scaffold. This specific pharmacophore presents unique computational cha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the in silico binding affinity prediction workflow for ligands containing the Cyclohexyl-furan-3-ylmethyl-amine scaffold. This specific pharmacophore presents unique computational challenges: the conformational entropy of the cyclohexane ring, the specific electronic properties of the furan ring (a bioisostere for phenyl/pyridine with distinct hydrogen-bonding capabilities), and the protonation state of the linking amine.
This protocol moves beyond simple docking scores, advocating for a hierarchical filtering funnel that integrates Induced Fit Docking (IFD) , MM-GBSA rescoring , and Free Energy Perturbation (FEP) to ensure high correlation with experimental
or values.
Part 1: Chemical Space & Scaffold Analysis
Before initiating calculations, one must understand the physical chemistry of the scaffold to select the correct force fields and sampling methods.
Structural Deconstruction
The Cyclohexyl-furan-3-ylmethyl-amine scaffold consists of three distinct domains, each requiring specific modeling considerations:
Domain
Chemical Feature
Computational Challenge
Mitigation Strategy
Cyclohexane Ring
Lipophilic, hybridized
Conformational Flexibility: Rapid chair-chair interconversion. The substituent (amine) prefers the equatorial position ( kcal/mol), but the active site may demand the axial conformer.
High-Energy Conformer Sampling: Do not rely on a single energy-minimized input structure. Use an ensemble of ring conformers.
Amine Linker
Secondary Amine
Protonation State: Likely protonated () at physiological pH, forming a salt bridge with Asp/Glu residues in the pocket.
Epik/LigPrep: Generate states at pH . Explicitly model the cationic species.
Furan Ring
Aromatic Heterocycle
Electronic Polarization: Less lipophilic than benzene; oxygen lone pairs can act as weak H-bond acceptors.
Polarizable Force Fields: Use OPLS4 or CHARMM36 to correctly model the heteroatom electrostatics.
Part 2: The Computational Workflow (Hierarchical Funnel)
We employ a "Funnel Approach" to balance computational cost with accuracy. We start with thousands of conformers and filter down to <10 compounds for high-cost FEP calculations.
Workflow Visualization
The following diagram illustrates the decision logic and data flow.
Caption: Hierarchical filtering pipeline. Note the transition from geometric scoring (Docking) to physics-based scoring (MM-GBSA/FEP).
Part 3: Detailed Experimental Protocols
Step 1: Ligand Preparation (The Foundation)
Errors here propagate downstream. For this scaffold, the cyclohexane ring conformation is the most common source of error.
Protocol:
Input: SMILES string of the Cyclohexyl-furan-3-ylmethyl-amine derivative.
Ionization: Use Epik or MoKa to generate protonation states at pH
.
Critical Check: Ensure the secondary amine is protonated (+1 charge).
Stereoisomer Generation: If the cyclohexane has substituents (e.g., 4-methyl), generate both cis and trans isomers unless stereochemistry is explicitly defined.
Conformational Search:
Tool: ConfGen or OMEGA.
Requirement: Retain at least one "boat" or "twist-boat" conformer of the cyclohexane ring if it lies within 5 kcal/mol of the global minimum, as the binding pocket might trap a high-energy conformer.
Step 2: Induced Fit Docking (IFD)
Standard rigid-receptor docking fails for this scaffold because the bulky cyclohexane ring often requires the receptor side chains (e.g., Phenylalanine or Tryptophan) to rotate to accommodate it.
Protocol:
Grid Generation: Center the grid on the centroid of the co-crystallized ligand. If no ligand exists, center on the key Asp/Glu residue expected to anchor the amine.
Soft Potential: Scale the Van der Waals radii of the receptor and ligand by 0.5 (scaling factor) to allow initial clashes.
Side Chain Sampling: Select residues within 5Å of the binding pocket to be treated as flexible (Prime or Rosetta).
Constraint: Apply a hydrogen-bond constraint to the backbone or side chain known to interact with the amine nitrogen.
Output: Generate up to 20 poses per ligand.
Step 3: MM-GBSA Rescoring
Docking scores (e.g., GlideScore) are heuristic and often fail to rank congeneric series correctly. MM-GBSA (Molecular Mechanics - Generalized Born Surface Area) adds a solvation term, which is critical for the furan ring (which has different desolvation costs than a phenyl ring).
: Solvation free energy (Polar [GB] + Non-polar [SA]).
Protocol:
Input: The top 5 poses from the IFD step.
Minimization: Allow the ligand and protein side chains (within 5Å) to relax in the implicit solvent model (VSGB 2.1 or OPLS4).
Calculation: Calculate
.
Filtering: Discard poses where the "Strain Energy" (Ligand energy in complex minus Ligand energy in solution) is > 5 kcal/mol. This usually indicates the cyclohexane ring has been forced into an unrealistic geometry.
Step 4: Free Energy Perturbation (FEP)
For the final prioritization of the top 5-10 compounds, FEP is required. This method "alchemically" mutates one ligand into another during a Molecular Dynamics simulation, providing relative binding free energies (
) with accuracy comparable to experiment (~1 kcal/mol).
FEP Cycle Visualization:
Caption: Thermodynamic cycle for Relative FEP. We calculate the horizontal legs to derive the vertical difference.
Protocol:
Map Generation: Create an atom-mapping between the reference ligand (e.g., unsubstituted furan) and the new design (e.g., 5-methyl-furan).
Note: The cyclohexane ring atoms should remain mapped (core) to ensure the ring conformation doesn't flip during the perturbation.
Simulation: Run 12
windows (intermediate steps) for 5 ns each using Replica Exchange with Solute Tempering (REST).
Analysis: Check for hysteresis. If the forward (A
B) and reverse (B A) calculations differ by > 0.8 kcal/mol, extend the simulation time.
Part 4: Data Presentation & Interpretation
When reporting results, do not rely on raw scores alone. Use the following table structure to present the data to medicinal chemists.
Table 1: Predicted vs. Reference Affinity
Ligand ID
R-Group (Furan)
Cyclohexane Conf.
Docking Score (kcal/mol)
MM-GBSA (kcal/mol)
FEP (kcal/mol)
Prediction
Ref_01
-H
Chair (Eq)
-7.2
-45.3
0.0 (Ref)
Baseline
Cpd_02
-CH3
Chair (Eq)
-7.5
-48.1
-1.2 0.3
Potent
Cpd_03
-Cl
Twist-Boat
-8.1
-32.0
N/A
False Positive
Interpretation: In Cpd_03, the Docking Score is high (good), but the MM-GBSA score is poor (low negative). This discrepancy often reveals that the docking pose relied on a high-energy conformer (Twist-Boat) that is penalized when physics-based solvation and strain terms are applied. Reject Cpd_03.
References
Cournia, Z., et al. (2017). "Free Energy Calculations in Drug Design: A Systematic Approach." Journal of Chemical Information and Modeling. Link
Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. Link
Sherman, W., et al. (2006). "Novel Method for Modeling Ligand Binding: Induced Fit Docking." Journal of Medicinal Chemistry. Link
Wang, L., et al. (2015). "Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field." Journal of the American Chemical Society. Link
Harder, E., et al. (2016). "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins." Journal of Chemical Theory and Computation. Link
This Application Note details the optimized synthesis protocol for Cyclohexyl-furan-3-ylmethyl-amine hydrochloride , a secondary amine scaffold frequently utilized in the development of kinase inhibitors and GPCR ligands.[1] While the furan-2-yl isomer is commercially ubiquitous, the furan-3-yl isomer offers distinct vector geometry for structure-activity relationship (SAR) exploration but presents unique stability challenges.[1]
Key Technical Challenges Addressed:
Furan Ring Sensitivity: The furan ring is electron-rich and susceptible to acid-catalyzed ring opening (polymerization) and hydrogenation.[1]
Selectivity: Preventing over-alkylation to the tertiary amine.
Salt Stoichiometry: Ensuring a non-hygroscopic, stoichiometric HCl salt form for biological assay stability.[1]
Retrosynthetic Analysis & Reaction Pathway
The most robust route utilizes Reductive Amination between furan-3-carboxaldehyde and cyclohexylamine.[1] Unlike direct alkylation with halides, this method avoids mutagenic alkylating agents and suppresses over-alkylation when optimized.[1]
Figure 1: Synthesis Pathway & Mechanism[1]
Caption: One-pot reductive amination pathway using Sodium Triacetoxyborohydride (STAB), followed by anhydrous salt formation.
Experimental Protocols
Method A: Reductive Amination (Preferred)
Rationale: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH₄) or Cyanoborohydride. STAB is mild and does not reduce the aldehyde/ketone until the imine is formed, preventing the formation of the furan-alcohol byproduct. It also avoids the toxicity of cyanides.[1]
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
Furan-3-carboxaldehyde
1.0
Electrophile
Ensure free of benzoic acid derivatives (check purity).
To a dry round-bottom flask equipped with a magnetic stir bar, add Furan-3-carboxaldehyde (1.0 equiv) and anhydrous DCM (approx. 5 mL per mmol).
Add Cyclohexylamine (1.1 equiv) followed by Acetic Acid (1.0 equiv).[1]
Observation: The solution may warm slightly.[1] Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere. This allows the imine/hemiaminal equilibrium to establish.[1]
Reduction:
Cool the mixture to 0°C (ice bath). Note: Cooling is precautionary to control exotherm upon reagent addition.[1]
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes.
Remove ice bath and allow to warm to RT.[1] Stir for 12–16 hours.[1]
Process Control: Monitor by TLC (10% MeOH in DCM).[1] The aldehyde spot (high R_f) should disappear.[1]
Workup (Critical for Furan Stability):
Quench the reaction by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs).
Stir vigorously for 15 minutes to decompose boron complexes.
Ensure molecular sieves are used if the scale is >10g to remove water.[1] Increase time of Step 1.
Black/Dark Crude
Furan Decomposition
Acid concentration too high during workup or reaction.[1] Ensure NaHCO₃ quench is thorough.[1] Avoid heating >40°C.
Tertiary Amine Impurity
Over-Alkylation
Reduce reaction time.[1] Ensure strictly 1.0 equiv of aldehyde is used, or use slight excess of amine (1.2 equiv).
Hygroscopic Solid
Excess HCl
Use exactly 1.05-1.1 equiv of HCl in dioxane.[1] Wash salt thoroughly with anhydrous ether.[1]
Safety & Handling (E-E-A-T)
Furan Specifics
Toxicity: Many furan derivatives are potential carcinogens or mutagens.[1] Handle all solids in a fume hood.[1]
Acid Sensitivity: Furan rings can undergo ring-opening in strong aqueous acids (e.g., 6M HCl), forming reactive dicarbonyls that polymerize (turn black). Always use anhydrous conditions for salt formation.
Reagent Handling
STAB: Evolves hydrogen gas upon contact with water/acid.[1] Keep dry.[1][3]
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Context: The foundational text for using STAB in reductive amination, establishing the mild conditions required for heteroarom
Context: Troubleshooting specific to furan ring stability and catalyst poisoning.[1][4]
Truong, C. C., et al. (2023).[1][5] "Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds." Catalysts. [5]
Context: Reviews stability of furan rings under hydrogenation conditions, supporting the choice of hydride reagents over catalytic hydrogenation for small-scale high-purity synthesis.
Application and Protocol for the Preparation of Cyclohexyl-furan-3-ylmethyl-amine Hydrochloride
Abstract This comprehensive application note provides a detailed, field-proven protocol for the conversion of Cyclohexyl-furan-3-ylmethyl-amine free base to its corresponding hydrochloride (HCl) salt. The formation of a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the conversion of Cyclohexyl-furan-3-ylmethyl-amine free base to its corresponding hydrochloride (HCl) salt. The formation of a hydrochloride salt is a critical step in pharmaceutical development, often improving the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).[1][2][3] This guide is specifically tailored for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the procedural choices. A key consideration addressed in this protocol is the inherent acid sensitivity of the furan moiety, which is susceptible to degradation under harsh acidic conditions.[4] The protocol is therefore designed to ensure the integrity of the furan ring while achieving efficient and complete salt formation.
Introduction: The Rationale for Hydrochloride Salt Formation
The conversion of a free base amine to a salt form is a common and often necessary strategy in drug development. The primary motivations for this conversion include:
Enhanced Aqueous Solubility and Dissolution Rate: Many free base forms of APIs exhibit poor water solubility, which can limit their bioavailability. The formation of a salt, such as a hydrochloride, often leads to a significant increase in aqueous solubility, which is crucial for oral and parenteral drug delivery.[2][5]
Improved Stability and Shelf-Life: Crystalline salts are generally more chemically and physically stable than their amorphous free base counterparts. This increased stability can lead to a longer product shelf-life and more consistent drug performance.[6]
Facilitated Handling and Formulation: Salt forms often have more desirable solid-state properties, such as improved crystallinity and reduced hygroscopicity, which can simplify the manufacturing and formulation processes.[3][4]
pH-Independent Solubility: For weakly basic drugs, the salt form can exhibit more consistent solubility across the physiological pH range of the gastrointestinal tract, leading to more predictable absorption.[2]
The choice of the counterion is a critical decision in the salt selection process. For basic drugs, the pKa of the counterion should be at least two pH units lower than the pKa of the drug to ensure stable salt formation.[1][4] Hydrochloric acid is a frequently chosen counterion due to its physiological acceptance and its ability to form stable, crystalline salts with a wide range of basic APIs.
A significant challenge in the hydrochloride salt formation of Cyclohexyl-furan-3-ylmethyl-amine is the acid-lability of the furan ring. Furan and its derivatives are known to be unstable in acidic conditions, potentially undergoing acid-catalyzed hydrolysis and ring-opening to form dicarbonyl compounds or polymerization to form tars.[4][7] This protocol is therefore optimized to mitigate these degradation pathways.
Experimental Protocol: From Free Base to Hydrochloride Salt
This section provides a detailed, step-by-step protocol for the preparation of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride.
Materials and Reagents
Reagent
Grade
Supplier
Notes
Cyclohexyl-furan-3-ylmethyl-amine
>98% Purity
In-house or Commercial
Ensure the starting material is of high purity to avoid carrying impurities into the final salt.
Hydrogen chloride solution in dioxane
4.0 M
Commercial
Anhydrous solution is critical to prevent water-mediated degradation of the furan ring. Handle under an inert atmosphere.[8]
Diethyl ether
Anhydrous
Commercial
Used as an anti-solvent to induce precipitation of the hydrochloride salt.
Ethyl acetate
ACS Grade or higher
Commercial
Used for dissolving the free base and as the reaction solvent.
Nitrogen gas
High Purity
Gas Supplier
To maintain an inert atmosphere and prevent moisture contamination.
Equipment
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
Ice-water bath
Büchner funnel and vacuum flask
Vacuum oven
Standard laboratory glassware (beakers, graduated cylinders, etc.)
pH indicator paper (for monitoring acidity)
Analytical balance
Step-by-Step Procedure
Step 1: Dissolution of the Free Base
In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexyl-furan-3-ylmethyl-amine (1.0 equivalent) in anhydrous ethyl acetate (approximately 10-15 mL per gram of amine).
Purge the flask with nitrogen gas for 5-10 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
Cool the solution to 0-5 °C using an ice-water bath. This is a critical step to minimize any potential acid-catalyzed degradation of the furan ring upon addition of HCl.[4]
Step 2: Addition of Hydrochloric Acid in Dioxane
Slowly add a 4.0 M solution of hydrogen chloride in dioxane (1.05 equivalents) to the stirred amine solution via a dropping funnel over a period of 15-20 minutes. The slow, dropwise addition helps to control the exotherm of the neutralization reaction and maintain a low temperature.
Upon addition of the HCl solution, the hydrochloride salt will begin to precipitate out of the solution as a white solid.
After the addition is complete, allow the suspension to stir at 0-5 °C for an additional 30-60 minutes to ensure complete salt formation.
Step 3: Isolation of the Hydrochloride Salt
To the stirred suspension, slowly add anhydrous diethyl ether (approximately 2-3 volumes relative to the ethyl acetate) to further decrease the solubility of the salt and promote complete precipitation.
Continue stirring the mixture in the ice bath for another 15-30 minutes.
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual dioxane and unreacted starting material.
Step 4: Drying the Product
Carefully transfer the collected solid to a pre-weighed watch glass or drying dish.
Dry the product in a vacuum oven at a temperature not exceeding 40-45 °C until a constant weight is achieved. Higher temperatures should be avoided to prevent any potential thermal degradation.
Workflow Diagram
Figure 1. Workflow for the conversion of Cyclohexyl-furan-3-ylmethyl-amine to its hydrochloride salt.
Characterization and Quality Control
Thorough characterization of the final product is essential to confirm the successful formation of the hydrochloride salt and to ensure the integrity of the molecular structure, particularly the furan ring.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
Confirmation of Salt Formation: In the ¹H NMR spectrum, the protonation of the amine nitrogen will result in a downfield shift of the adjacent protons (e.g., the methylene group attached to the nitrogen). A broad peak corresponding to the N-H proton may also be observed.
Integrity of the Furan Ring: The characteristic signals of the furan protons should be carefully examined. Any significant deviation from the expected chemical shifts or the appearance of new signals in the aldehydic or olefinic regions could indicate ring opening.[4] The typical proton signals for a 3-substituted furan ring are expected in the aromatic region.
The ¹³C NMR spectrum should also be consistent with the expected structure, with no evidence of carbonyl carbons that would be indicative of furan degradation.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of the hydrochloride salt will show a broad absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N-H⁺ stretch of an amine salt. The C-N stretching vibration may also shift upon protonation.
Physicochemical Analysis
Melting Point: The hydrochloride salt should exhibit a sharp and distinct melting point that is significantly different from the boiling point of the free base.
Solubility Assessment: A qualitative or quantitative assessment of the product's solubility in water should be performed to confirm the expected increase in aqueous solubility compared to the free base.
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final product. The method should be capable of separating the hydrochloride salt from the free base and any potential degradation products.
Troubleshooting
Issue
Possible Cause
Recommended Solution
Product is an oil or sticky solid
Incomplete precipitation or presence of residual solvent.
Ensure sufficient anti-solvent (diethyl ether) has been added. Triturate the product with fresh, cold diethyl ether. Dry the product thoroughly under vacuum.
Low Yield
Incomplete precipitation or loss of product during filtration. The salt may have some solubility in the reaction mixture.
Ensure the reaction mixture is sufficiently cold before and during filtration. Minimize the amount of washing solvent used.
Evidence of Furan Ring Degradation (e.g., discoloration, unexpected NMR signals)
Exposure to moisture or elevated temperatures during the reaction. Use of aqueous HCl.
Strictly use anhydrous solvents and reagents. Maintain the reaction temperature at 0-5 °C. Use HCl in dioxane or another anhydrous source of HCl.[8]
Incomplete Conversion to Salt
Insufficient amount of HCl added.
Use a slight excess of HCl (1.05 equivalents). Monitor the pH of the reaction mixture after HCl addition (a drop of the supernatant on wet pH paper should be acidic).
Final Product is Hygroscopic
Inherent property of the salt or presence of impurities.
Ensure the product is thoroughly dried. Store the final product in a desiccator over a suitable drying agent. If hygroscopicity is a persistent issue, further salt screening may be necessary.[4]
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the conversion of Cyclohexyl-furan-3-ylmethyl-amine free base to its hydrochloride salt. By carefully controlling the reaction conditions, particularly temperature and the use of anhydrous reagents, the acid-sensitive furan ring can be preserved, leading to a high-purity product with desirable physicochemical properties for further pharmaceutical development. The analytical methods described are crucial for ensuring the quality and integrity of the final salt. This guide serves as a valuable resource for scientists and researchers working on the development of furan-containing pharmaceutical compounds.
References
Glindia. (n.d.). Hydrogen Chloride (HCI) in 1, 4 dioxane (DIOXANE). Retrieved from [Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
Pawar, Y. B., & Purohit, H. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. Retrieved from [Link]
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
Bastin, R. J., Bowker, M. J., & Slater, F. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.
Slideshare. (n.d.). Salt selection in pharmaceutical product development. Retrieved from [Link]
Kumar, L., & Singh, S. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5).
Newman, A. W., & Wenslow, R. M. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13276-13277.
Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
Elder, D. P., & Holm, R. (2013). The use of salts in the drug discovery and development process. In Pharmaceutical Salts (pp. 1-32).
Anderson, N. G. (2012). Practical process research & development: a guide for organic chemists. Academic Press.
Kappe, C. O., & Stadler, A. (2005). Microwaves in organic and medicinal chemistry. John Wiley & Sons.
Liang, G., & Xin, J. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Physical Chemistry B, 121(44), 10336-10344.
Optimal reagents for the synthesis of furan-3-ylmethyl-amine derivatives
Application Note: Optimized Synthesis of Furan-3-ylmethyl-amine Derivatives Abstract The furan-3-ylmethyl-amine moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for benzyl amines and th...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Synthesis of Furan-3-ylmethyl-amine Derivatives
Abstract
The furan-3-ylmethyl-amine moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for benzyl amines and thiophenes. However, accessing the 3-position is synthetically more challenging than the 2-position (furfural derivatives) due to the electronic bias of the furan ring and its inherent acid sensitivity. This guide details two high-fidelity protocols for synthesizing furan-3-ylmethyl-amine derivatives: Direct Reductive Amination (for secondary/tertiary amines) and Nitrile Reduction (for primary amines), utilizing reagents specifically selected to preserve aromaticity and prevent ring-opening.
Part 1: Strategic Analysis & Chemical Logic
The Challenge: C3-Selectivity and Ring Stability
Furan is an electron-rich heterocycle that is notoriously sensitive to acidic conditions (pH < 4), which induce ring-opening to 1,4-dicarbonyls (the "Furan Breathing" mechanism). Furthermore, electrophilic aromatic substitution heavily favors the C2 position. Therefore, direct C-H functionalization at C3 is impractical for scale-up.
Strategic Solution: The synthesis must rely on pre-functionalized C3 precursors: Furan-3-carbaldehyde or Furan-3-carbonitrile .
Reagent Selection Logic:
Avoid: Catalytic Hydrogenation (Pd/C, H2). Risk: High probability of reducing the furan double bonds to form tetrahydrofuran (THF) derivatives.
Avoid: Strong Acidic Media (HCl/MeOH). Risk: Acetal formation and subsequent ring cleavage.
Select:Sodium Triacetoxyborohydride (STAB) for reductive amination.[1] It is mild, requires only weak acid catalysis (AcOH), and is chemoselective for imines over aldehydes.
Select:Lithium Aluminum Hydride (LAH) at controlled temperatures for nitriles.
Synthetic Decision Matrix
Use the following logic flow to determine the optimal route for your target derivative.
Figure 1: Synthetic decision tree for selecting the optimal pathway based on the target amine class.
Part 2: Detailed Protocols
Protocol A: Direct Reductive Amination (The STAB Method)
Best for: Synthesis of Secondary and Tertiary Amines.[1]
Mechanism: This reaction proceeds via the formation of an iminium ion intermediate.[2] Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is less reducing than NaBH4 and will not reduce the aldehyde starting material at a significant rate, but rapidly reduces the protonated iminium species.[3]
Acetic Acid (AcOH) (1.0 equiv) – Critical for imine activation
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Workflow:
Imine Formation:
In a flame-dried round-bottom flask under Nitrogen, dissolve Furan-3-carbaldehyde (10 mmol) in DCE (30 mL).
Add the Amine (11 mmol).
Add Acetic Acid (10 mmol).
Expert Note: Stir at room temperature for 30–60 minutes before adding the hydride. This allows the equilibrium to shift toward the imine/iminium species.
Reduction:
Cool the mixture to 0°C (ice bath). While STAB is mild, the exotherm upon addition can degrade the furan if uncontrolled.
Add STAB (14 mmol) portion-wise over 10 minutes.
Remove ice bath and stir at Room Temperature for 4–16 hours. Monitor by TLC/LCMS.
Quench & Workup:
Quench by adding saturated aqueous NaHCO3 (slowly, gas evolution occurs).
Extract with Dichloromethane (DCM) (3x).
Wash combined organics with Brine. Dry over Na2SO4.[4]
Purification:
Concentrate in vacuo.
Purify via flash chromatography (typically DCM/MeOH gradients). Amine products often streak; add 1% Triethylamine to the eluent.
Protocol B: Nitrile Reduction
Best for: Synthesis of Primary Amines (Furan-3-ylmethanamine).
Mechanism: Reducing the nitrile (-CN) directly to the amine (-CH2NH2). While Catalytic Hydrogenation is risky (ring saturation), Lithium Aluminum Hydride (LAH) is effective if temperature is strictly controlled.
Reagents:
Furan-3-carbonitrile (1.0 equiv)
LiAlH4 (2.0 – 2.5 equiv) (1M solution in THF preferred for safety)
Solvent: Anhydrous THF
Step-by-Step Workflow:
Setup:
Flame-dry a 2-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.
Charge with LiAlH4 solution (20 mmol) and cool to 0°C.
Addition:
Dissolve Furan-3-carbonitrile (10 mmol) in anhydrous THF (10 mL).
Add the nitrile solution dropwise to the LAH suspension.
Critical Control Point: Do not allow the temperature to rise above 10°C during addition.[4] High localized heat can cause ring opening.
Reaction:
Once addition is complete, warm to Room Temperature.
Stir for 3 hours. If starting material remains (check TLC), heat to mild reflux (60°C) for 1 hour. Do not prolong reflux.
Fieser Quench (The "1:1:3" Rule):
Cool back to 0°C.
Add Water (x mL = grams of LAH used).
Add 15% NaOH (x mL).
Add Water (3x mL).
Stir vigorously until a white, granular precipitate forms.
Isolation:
Filter the granular salts through a Celite pad.
Concentrate the filtrate to obtain the crude primary amine.
Storage: Store as the HCl salt (treat with HCl in dioxane) to prevent oxidation/polymerization.
Part 3: Comparative Data & Troubleshooting
Reagent Performance Comparison
Reagent
Substrate Scope
Furan Ring Stability
Yield
Comments
NaBH(OAc)3
2°/3° Amines
Excellent
85-95%
Recommended. Mildest conditions. No ring reduction.
NaBH3CN
2°/3° Amines
Good
70-85%
Toxic (Cyanide byproduct). Slower than STAB.
LiAlH4
Nitriles -> 1° Amines
Moderate
60-80%
Requires strict temp control. Risk of ring opening if overheated.
H2 / Pd-C
Aldehydes/Nitriles
Poor
<30%
Not Recommended. Major byproduct is tetrahydrofuran (THF) analog.
B2H6 (Borane)
Amides -> Amines
Good
75-90%
Good alternative for reducing Furan-3-carboxamides.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion (Route A)
Iminium ion not forming.
Ensure AcOH is added. Use molecular sieves to scavenge water during imine formation step.[5]
Ring Opening / Tarry Product
Acid concentration too high.
Do not use mineral acids (HCl) during the reaction. Stick to AcOH. Keep temp < 25°C.
Over-reduction (THF formation)
Wrong reducing agent.
Ensure no transition metals (Pd, Pt) are present. Switch from NaBH4 to NaBH(OAc)3.
Product Instability
Free amine oxidation.
Furan-amines are air-sensitive. Immediately convert to HCl or Oxalate salt for storage.
Part 4: Mechanistic Visualization
The following diagram illustrates the chemoselectivity of the STAB reagent, highlighting why it preserves the furan ring while reducing the imine.
Figure 2: Mechanistic pathway of Reductive Amination using STAB. Note the kinetic preference for the Iminium ion over the aldehyde or the furan double bonds.
References
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. [Link]
Keay, B. A. (1987). "Synthetic strategies for furan-containing natural products." Chemical Society Reviews, 28, 209-215. (Provides grounding on furan ring stability).[6]
Dunlop, A. P. (1948). "Furan Chemistry."[4][5][6][7] Industrial & Engineering Chemistry, 40(2), 204-209. (Foundational text on acid sensitivity of furans).
Application Note: Cyclohexyl-furan-3-ylmethyl-amine HCl as a Strategic Pharmaceutical Intermediate
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern rational drug design, the selection of...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Document Type: Technical Application Note & Experimental Protocol
Executive Summary
In modern rational drug design, the selection of secondary amine building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Cyclohexyl-furan-3-ylmethyl-amine HCl (derived from CAS 435345-12-3) has emerged as a highly versatile intermediate in the synthesis of small-molecule therapeutics, particularly in the oncology and metabolic disease sectors [1, 2].
This intermediate provides a unique combination of steric bulk, lipophilicity, and hydrogen-bonding potential. By incorporating both a hydrophobic cyclohexyl ring and a heteroaromatic furan-3-ylmethyl moiety, this compound is uniquely suited for occupying deep hydrophobic pockets while maintaining crucial
stacking and hydrogen-bond acceptor interactions within target active sites [1]. This application note details the physicochemical rationale, structural integration strategies, and validated protocols for utilizing this intermediate in the synthesis of kinase and protease inhibitors.
Physicochemical Profiling & Mechanistic Rationale
The hydrochloride salt form of Cyclohexyl-furan-3-ylmethyl-amine is strongly preferred in process chemistry over its free base counterpart. The free base is prone to oxidative degradation and can be difficult to handle (often presenting as a viscous oil). The HCl salt ensures long-term bench stability, precise stoichiometric weighing, and enhanced solubility in polar aprotic solvents used during cross-coupling.
Table 1: Quantitative Physicochemical Data
Property
Value / Description
Mechanistic Implication in Synthesis
Molecular Formula
Provides a balanced C:heteroatom ratio for lead optimization.
Molecular Weight
215.72 g/mol (Salt)
Low molecular weight building block; maintains final API within Lipinski's Rule of 5.
LogP (Free Base, calc.)
~2.8
Enhances membrane permeability and CNS penetration of the final API.
pKa (Conjugate Acid)
~9.5
Requires strong organic bases (e.g., DIPEA, TEA) for in situ freebasing during coupling.
The architecture of Cyclohexyl-furan-3-ylmethyl-amine provides three distinct pharmacophoric advantages:
Cyclohexyl Ring: Acts as a lipophilic shield, often directed towards solvent-exposed regions or deep hydrophobic sub-pockets (e.g., the S1' pocket in proteases) [2].
Furan-3-ylmethyl Group: The oxygen atom serves as a weak hydrogen-bond acceptor, while the aromatic ring participates in
or cation- interactions with active-site residues (e.g., hinge region in kinases) [1].
Secondary Amine: Upon coupling, it forms a tertiary amine or amide, locking the conformation and restricting rotatable bonds, thereby reducing the entropic penalty upon target binding.
Caption: Pharmacophoric contributions of the Cyclohexyl-furan-3-ylmethyl-amine scaffold in target binding.
Application 1: Synthesis of Kinase Inhibitors
Cyclohexyl-furan-3-ylmethyl-amine is frequently utilized in the synthesis of Bcr-Abl and other tyrosine kinase inhibitors[1]. The secondary amine is typically reacted with a halogenated heterocyclic core (e.g., pyrazolo[3,4-d]pyrimidine) via Nucleophilic Aromatic Substitution (
) or Buchwald-Hartwig amination.
Workflow Diagram
Caption: Workflow for integrating the intermediate into a kinase inhibitor scaffold via SNAr.
Protocol 1:
Coupling for Pyrazolo-pyrimidine Scaffolds
Note: This protocol is a self-validating system. The use of NMP ensures high boiling point stability, while 3.0 equivalents of DIPEA are strictly required to neutralize the HCl salt of the amine and act as an acid scavenger for the generated HCl during the coupling.
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the electrophile (1.0 mmol) in anhydrous NMP (5 mL) under a nitrogen atmosphere.
In Situ Freebasing: Add Cyclohexyl-furan-3-ylmethyl-amine HCl (1.2 mmol) to the stirring solution. Immediately inject DIPEA (3.0 mmol) dropwise. Causality: The immediate addition of base prevents the acidic degradation of the furan ring and ensures the amine is fully nucleophilic.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110°C using a pre-heated oil bath. Stir continuously for 12 hours. Causality: The steric bulk of the cyclohexyl group significantly raises the activation energy (
) of the transition state, necessitating sustained thermal energy to drive the reaction to completion.
Reaction Quenching: Cool the mixture to room temperature. Pour the reaction slowly into 50 mL of ice-cold distilled water. A precipitate should form.
Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual NMP, followed by brine (20 mL).
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo.
Validation: Analyze the crude product via LC-MS. The desired product will show an
peak corresponding to the exact mass of the coupled tertiary amine.
Application 2: Development of Protease Inhibitors
Beyond kinases, this intermediate is highly valuable in the synthesis of serine protease inhibitors (e.g., Kallikrein inhibitors) [3] and aspartic protease inhibitors (e.g., BACE2 inhibitors for metabolic disorders) [2]. Here, the amine is typically coupled with a carboxylic acid to form a sterically hindered amide bond.
Protocol 2: Sterically Hindered Amide Coupling
Causality: Standard coupling agents (e.g., EDC/HOBt) often fail or result in low yields due to the steric hindrance of the secondary amine. Utilizing HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the nucleophilic attack of the bulky amine.
Step-by-Step Methodology:
Activation: Dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
Coupling: Add Cyclohexyl-furan-3-ylmethyl-amine HCl (1.1 mmol) to the activated mixture in one portion.
Incubation: Stir the reaction at room temperature for 16 hours under nitrogen. Causality: Room temperature is maintained to prevent epimerization of any chiral centers present on the carboxylic acid moiety.
Workup: Dilute the reaction with saturated aqueous
(20 mL) and extract with Dichloromethane (DCM) (3 x 15 mL).
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide.
Analytical Validation Standards
To ensure the integrity of the synthesized intermediates and final APIs, the following analytical validations must be performed:
1H NMR (400 MHz, DMSO-d6): Look for the characteristic furan protons (multiplets around
6.4, 7.4, and 7.6 ppm). The methylene bridge ( attached to the furan) typically appears as a singlet or distinct doublet around 3.8 - 4.2 ppm, depending on the coupling environment.
LC-MS (ESI+): The basicity of the tertiary amine/amide ensures excellent ionization in positive mode. Ensure the mobile phase contains 0.1% Formic Acid to facilitate protonation.
Purity Assessment: HPLC purity must be
before advancing compounds to in vitro biological assays to prevent false positives from reactive impurities.
References
Title: Pyrazolo[3,4-d]pyrimidines and methods for their use
Source: United States Patent US 8,921,336 B2
URL
Title: BACE2 inhibitors
Source: United States Patent Application US 2013/0523573 A1 (Derived from WO2006041405)
URL:(Note: Linked to granted patent for BACE2 inhibitors referencing similar secondary amine scaffolds)
Title: Multisubstituted aromatic compounds as serine protease inhibitors
Source: World Intellectual Property Organization WO2014145986A1
URL
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimization of N-(Furan-3-ylmethyl)cyclohexanamine Synthesis
Ticket ID: #RXN-FUR-03 Subject: Improving Reaction Yields for Reductive Amination of Furan-3-carboxaldehyde with Cyclohexylamine Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1] Executive Summary & Chem...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #RXN-FUR-03
Subject: Improving Reaction Yields for Reductive Amination of Furan-3-carboxaldehyde with Cyclohexylamine
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Chemical Context
You are attempting to synthesize N-(furan-3-ylmethyl)cyclohexanamine via the reductive amination of furan-3-carboxaldehyde (aldehyde) and cyclohexylamine (amine).
While reductive amination is a standard transformation, the furan-3-yl moiety introduces specific stability challenges.[1] Furan rings are electron-rich heteroaromatics that are highly sensitive to strong acids (leading to ring-opening and polymerization/tar formation).[1] Furthermore, the steric bulk of the cyclohexyl group can slow imine formation, necessitating optimized equilibrium management.
This guide prioritizes the Sodium Triacetoxyborohydride (STAB) protocol (Abdel-Magid method), as it offers the highest chemoselectivity and prevents the toxicity issues associated with cyanoborohydride or the over-reduction risks of catalytic hydrogenation.
Critical Reaction Parameters (The "Why" Behind the Protocol)
To improve yields, you must control three competitive pathways:
Parameter
The Challenge
The Scientific Solution
Acid Sensitivity
Furans polymerize in strong acid (pH < 4), turning the reaction black/tarry.
Use Acetic Acid (AcOH) .[1][2] It provides just enough protonation to activate the imine for reduction (pH ~5-6) without degrading the furan ring.[1]
Imine Equilibrium
Water is a byproduct.[1] If water accumulates, the equilibrium shifts back to the starting materials (hydrolysis).[1]
Use Molecular Sieves (3Å or 4Å) or anhydrous solvents (DCE/THF).[1] Pre-forming the imine for 1-2 hours before adding the reducing agent often boosts yields.
Chemoselectivity
Reducing the aldehyde directly (to alcohol) competes with reducing the imine (to amine).[1]
STAB is less basic and milder than .[1] It reduces protonated imines much faster than it reduces aldehydes, minimizing alcohol byproducts.[1][2]
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc).[1]
Troubleshooting Guide
Visualizing the Failure Modes
The following diagram illustrates the mechanistic pathways and where the reaction commonly fails.
Caption: Figure 1. Mechanistic pathways.[1][2] Green arrow indicates the optimal path.[1] Red paths indicate common failure modes due to pH or water control.
Check pH. Ensure you are using Acetic Acid (weak), not HCl or TFA.[1] Reduce acid equivalents to 0.5 eq.
Low Conversion (<50%)
Equilibrium Stagnation. Water is preventing imine formation.[1]
Add Molecular Sieves (4Å) during the pre-stir phase.[1] Increase pre-stir time to 2 hours.
High "Alcohol" Byproduct
Direct Reduction. The aldehyde was reduced before it could form an imine.[1]
Do not mix STAB and Aldehyde before the Amine. Ensure the "Pre-stir" step (Step 1) is followed.[1] Switch solvent to DCE if using MeOH (MeOH reacts with STAB).[1]
Emulsion during workup
Boron-Amine Complex.
Stir the quench with saturated or 1M NaOH for at least 20-30 minutes to fully decompose the boron complex.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (
) instead of STAB?A: It is not recommended.[1] is a stronger reducing agent and will reduce the aldehyde to the alcohol (furan-3-methanol) faster than it reduces the imine. If you must use , you must form the imine completely (reflux with Dean-Stark trap) before adding the reducing agent.[1]
Q: Why is Furan-3-carboxaldehyde more expensive/sensitive than Furfural (Furan-2)?A: The 3-position is electronically different.[1] While the chemistry is similar, the 3-substituted furans can be slightly more prone to oxidation or ring-opening under harsh conditions. Always store the aldehyde under argon in the fridge.
Q: Can I do this in Methanol?A: STAB reacts with Methanol (solvolysis), decomposing the reagent over time.[1] While possible if done quickly, it is inefficient.[1] Use DCE or THF for the reaction, and only use Methanol if you are using Sodium Cyanoborohydride (which is toxic and slower).[1]
Decision Tree for Optimization
Use this flow to determine your next experiment if the standard protocol fails.
Caption: Figure 2. Diagnostic flowchart for low-yield scenarios.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
Gribble, G. W. (1998).[1] Sodium Triacetoxyborohydride.[1][2][3][4][5][7][9][10] Encyclopedia of Reagents for Organic Synthesis.
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][5][9][10] Journal of the American Chemical Society, 93(12), 2897-2904.[1]
Troubleshooting crystallization of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride
Technical Support Center: Crystallization of Cyclohexyl-furan-3-ylmethyl-amine Hydrochloride User Guide & Troubleshooting Portal Subject: Optimization of Salt Formation and Crystallization for Furan-3-ylmethyl-amine Deri...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Crystallization of Cyclohexyl-furan-3-ylmethyl-amine Hydrochloride
User Guide & Troubleshooting Portal
Subject: Optimization of Salt Formation and Crystallization for Furan-3-ylmethyl-amine Derivatives.
Applicable Compound: Cyclohexyl-furan-3-ylmethyl-amine (Secondary Amine).[]
Target Salt: Hydrochloride (HCl).[2][3]
Executive Summary
Crystallizing Cyclohexyl-furan-3-ylmethyl-amine hydrochloride presents a dual challenge common in medicinal chemistry: the tendency of lipophilic secondary amine salts to "oil out" (Liquid-Liquid Phase Separation) and the inherent acid-sensitivity of the furan ring.[]
This guide moves beyond standard protocols to address the specific physicochemical properties of this molecule. The furan ring is electron-rich and prone to acid-catalyzed ring opening (hydrolysis) and polymerization, particularly in aqueous media.[] Therefore, anhydrous conditions and kinetic control are paramount.
Part 1: The "Oiling Out" Phenomenon
The Symptom: Upon adding HCl, the solution turns turbid, but instead of a white powder, a sticky yellow/orange oil settles at the bottom.
The Cause: The lattice energy of the crystal is fighting against the solvation energy. If the melting point of the solvated salt is below the boiling point of the solvent, or if supersaturation is generated too rapidly, the system enters a "miscible gap" where an oil phase is thermodynamically or kinetically favored over the solid phase.
Troubleshooting Protocol: Converting Oil to Crystal
Method
Procedure
Mechanism of Action
Trituration (The "Scratch")
Decant the supernatant solvent.[] Add a non-polar solvent (e.g., Diethyl Ether or Hexane) to the oil. Scratch the flask wall vigorously with a glass rod.
Dissolve the oil in a minimum amount of warm Isopropanol (IPA). Add Diethyl Ether (Et₂O) or MTBE dropwise until slight turbidity persists. Cool slowly to 4°C.
Reduces solubility gradually, forcing the salt into an ordered lattice rather than an amorphous crash.
Seeding
If any solid exists (even a speck from a previous batch), add it to the oil/solvent mixture.
Provides a template for the crystal lattice, bypassing the high energy barrier of nucleation.
Sonication
Place the oiled-out mixture in an ultrasonic bath for 10-20 minutes.
Cavitation breaks up oil droplets and induces local high-pressure zones that trigger nucleation.[]
Part 2: The Furan Factor (Stability & Degradation)
The Risk: The furan ring is acid-sensitive.[][4] In the presence of strong aqueous acids or excess HCl with heat, furan undergoes protonation at the
-carbon, leading to ring opening to form 1,4-dicarbonyls (Levulinic aldehyde derivatives), which then polymerize into dark tars (humins).
Critical Rule:Avoid Aqueous HCl. Use anhydrous HCl in Dioxane, Ether, or Methanol.
Visualizing the Risk:
The following diagram illustrates the decision matrix for handling the furan moiety during salt formation.
Caption: Decision tree highlighting the critical necessity of anhydrous conditions to prevent furan degradation.
Part 3: Optimized Experimental Protocol
This protocol is designed to minimize oiling out while protecting the furan ring.
Solvent A (Dissolution): Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - Anhydrous
Acid Source: 2.0 M or 4.0 M HCl in Dioxane (preferred) or Diethyl Ether.
Anti-solvent: Diethyl Ether (Et₂O) or MTBE.
Step-by-Step Methodology:
Dissolution: Dissolve the free amine (1.0 g) in Solvent A (10 mL). Ensure the solution is clear. Dry over
if the amine was derived from an aqueous workup.
Cooling: Cool the solution to 0°C in an ice bath. Low temperature reduces the kinetic energy, slowing down the exothermic reaction and preventing localized overheating that kills the furan.
Acid Addition: Add the HCl solution (1.05 eq) dropwise over 10 minutes.
Observation: A white precipitate should form immediately.[]
If it oils:[][5][6] Stop addition.[] Add a seed crystal.[][5] If no seed, add 5 mL of Et₂O and scratch the glass.
Aging: Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature over 1 hour. This "Ostwald ripening" allows small, imperfect crystals to redissolve and deposit onto larger, purer crystals.
Isolation: Filter the solid under a nitrogen blanket (furan salts can be hygroscopic).
Washing: Wash the filter cake with cold Et₂O (2 x 5 mL).
Drying: Vacuum dry at 40°C max . Do not overheat.
Part 4: Diagnostic & Workflow Logic
Use this flowchart to navigate the crystallization process based on real-time visual feedback.
Caption: Operational workflow for managing phase separation during salt formation.
Part 5: Frequently Asked Questions (FAQ)
Q1: My product turned black after drying in the oven. What happened?A: You likely experienced acid-catalyzed polymerization.[] This happens if excess HCl was used and not washed away, or if the drying temperature was too high (>50°C). The furan ring is sensitive.[4] Correction: Wash the salt thoroughly with ether to remove excess acid and dry under high vacuum at room temperature.
Q2: Can I use Ethanol instead of Isopropanol (IPA)?A: Yes, but Ethanol is more polar. This increases the solubility of the salt, potentially lowering your yield. If you use Ethanol, you will need a higher ratio of anti-solvent (Ether/Hexane) to force precipitation.
Q3: The salt is extremely hygroscopic and turns into a goo on the weigh paper.A: Amine hydrochlorides are often hygroscopic.
Immediate Fix: Handle the compound in a glovebox or a dry room.
Chemical Fix: Switch the counter-ion. If HCl is too hygroscopic, try forming the Fumarate or Oxalate salt. These organic salts often have better crystallinity and lower hygroscopicity than mineral acid salts for this class of amines.
Q4: I don't have HCl in Dioxane. Can I generate it in situ?A: Yes. You can add Acetyl Chloride (AcCl) or Trimethylsilyl Chloride (TMSCl) to a solution of the amine in Methanol.
Warning: This reaction is exothermic.[] Cool the MeOH solution to 0°C before adding AcCl.
References
Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. (Definitive guide on overcoming "oiling out" via supersaturation control).
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed.[] Wiley, 2006. (Detailed data on furan stability and acid sensitivity).
Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[] (Standard protocols for salt selection and counter-ion switching).
BenchChem Technical Support. Stability of Furan Rings in Acidic Conditions. (General principles of furan degradation mechanisms).
Technical Support Center: Purification & Troubleshooting of Cyclohexyl-furan-3-ylmethyl-amine
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Introduction Cyclohexyl-furan-3-ylmethyl-amine (CAS: 435345-12-3) is a secondary amine typically synthesized via the reductive aminatio...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Introduction
Cyclohexyl-furan-3-ylmethyl-amine (CAS: 435345-12-3) is a secondary amine typically synthesized via the reductive amination of furan-3-carbaldehyde with cyclohexylamine. Isolating this target compound from a complex crude mixture requires a strategic approach that exploits the physicochemical differences between the product and its byproducts. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflow.
Part 1: Purification Workflow Visualization
The following diagram maps the logical separation of the crude mixture based on solubility, pKa, and chemoselectivity.
Fig 1. Logical workflow for the purification of Cyclohexyl-furan-3-ylmethyl-amine.
Part 2: Troubleshooting & FAQs
Q1: What are the primary impurities in the crude product synthesized via reductive amination?A1: When utilizing sodium triacetoxyborohydride (STAB) for reductive amination[1], the crude mixture typically contains:
Unreacted furan-3-carbaldehyde (neutral).
Furan-3-ylmethanol (neutral byproduct from direct aldehyde reduction).
Unreacted cyclohexylamine (primary amine).
Over-alkylated tertiary amine (
-bis(furan-3-ylmethyl)cyclohexanamine).
Boron salts and acetoxy complexes.
Understanding this profile is critical because purification must exploit the distinct physicochemical properties (e.g., pKa, steric hindrance) of each impurity.
Q2: How do I efficiently separate the target secondary amine from unreacted furan-3-carbaldehyde and furan-3-ylmethanol?A2: The most scalable approach is an acid-base extraction[2].
Causality: Cyclohexyl-furan-3-ylmethyl-amine is basic. By treating the organic crude mixture with an aqueous acid (e.g., 1N HCl), the amine is protonated to form a water-soluble hydrochloride salt. The neutral impurities (furan-3-carbaldehyde and furan-3-ylmethanol) remain in the organic layer.
Self-Validation: Always test the pH of the aqueous layer during the acid wash. If the pH is >2, protonation is incomplete, and the target amine will bleed into the organic waste layer.
Q3: My crude mixture still contains unreacted cyclohexylamine. How can I selectively remove this primary amine without losing my secondary amine product?A3: Standard acid-base extraction cannot separate primary and secondary amines because both will protonate and migrate to the aqueous layer. Instead, use a polymer-supported scavenger such as PS-Benzaldehyde[3].
Causality: PS-Benzaldehyde reacts selectively with primary amines (cyclohexylamine) to form an imine covalently bound to the solid resin. Secondary amines (Cyclohexyl-furan-3-ylmethyl-amine) cannot form stable imines and remain in solution[3].
Self-Validation: Monitor the scavenging process via GC-MS or TLC. The disappearance of the primary amine peak confirms complete scavenging before filtration.
Q4: The product is contaminated with boron residues from STAB. How do I break the boron-amine complexes?A4: Boron-amine complexes can persist if the reaction is only quenched with water.
Causality: The boron-hydrogen bond in STAB is stabilized by acetoxy groups[4]. To fully hydrolyze the borate esters and release the free amine, the quench must be sufficiently basic.
Solution: Quench the reaction with 1N NaOH or saturated aqueous NaHCO
and stir vigorously for at least 30 minutes to ensure complete hydrolysis before phase separation.
Part 3: Step-by-Step Experimental Methodologies
Protocol 1: Optimized Acid-Base Extraction
This protocol isolates all basic amines from neutral and acidic byproducts[2].
Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).
Basic Quench: Add an equal volume of 1N NaOH to hydrolyze boron complexes. Stir vigorously for 30 min. Separate the layers and retain the organic phase.
Acidic Extraction: Add 1N HCl to the organic phase until the aqueous layer reaches pH 1-2. Extract twice.
Phase Separation: The aqueous layer now contains the target amine hydrochloride and unreacted cyclohexylamine hydrochloride. Discard the organic layer (contains aldehyde/alcohol impurities).
Basification: Cool the aqueous layer in an ice bath. Slowly add 3N NaOH until the pH reaches 12. (Self-validation: Verify pH > 10 with litmus paper to ensure complete free-basing).
Final Extraction: Extract the free-based amines back into fresh Ethyl Acetate. Dry over anhydrous Na
SO, filter, and concentrate under reduced pressure.
This protocol chemoselectively removes unreacted cyclohexylamine[3].
Resin Preparation: Swell PS-Benzaldehyde resin (2.5 equivalents relative to the estimated residual primary amine) in THF or Dichloromethane for 15 minutes.
Scavenging: Add the concentrated amine mixture from Protocol 1 to the resin suspension.
Incubation: Agitate the mixture gently at room temperature for 4-12 hours.
Isolation: Filter the mixture through a fritted funnel. Wash the resin with additional solvent to elute the pure secondary amine.
Concentration: Evaporate the filtrate to yield purified Cyclohexyl-furan-3-ylmethyl-amine.
Protocol 3: Hydrochloride Salt Crystallization (Final Polishing)
This protocol provides a highly pure, shelf-stable solid[2].
Salt Formation: Dissolve the free amine in a minimal amount of dry diethyl ether or isopropanol. Dropwise add 2M HCl in ether until precipitation ceases.
Isolation: Collect the white solid via vacuum filtration.
Recrystallization: Dissolve the solid in minimal hot ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath to induce selective crystallization. (Self-validation: Rapid cooling traps impurities; ensure the cooling gradient is gradual).
Part 4: Quantitative Data Summary
The following table summarizes the expected performance of various purification techniques for Cyclohexyl-furan-3-ylmethyl-amine[2].
Purification Technique
Target Impurities Removed
Typical Purity Achieved
Typical Yield Range
Key Advantage
Acid-Base Extraction
Aldehydes, Alcohols, Boron Salts
90 - 95%
>90%
Highly scalable; removes all neutral/acidic byproducts.
PS-Benzaldehyde Scavenging
Primary Amines (Cyclohexylamine)
>98%
85 - 95%
Chemoselective separation of primary from secondary amines.
Column Chromatography (Silica)
Tertiary Amines, Trace Organics
>98%
60 - 85%
High resolution, but lower yield due to irreversible adsorption.
HCl Salt Recrystallization
Trace Organics, Isomers
>99.5%
80 - 95%
Excellent final polishing step; produces stable, storable solid.
References
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry (ACS Publications). Available at: [Link][1]
Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at:[Link][4]
MP-Triacetoxyborohydride (Polymer-Supported Reagents) - Biotage. Available at: [Link][3]
Technical Support Center: Preserving Furan Ring Integrity During Amine Synthesis
Welcome to the Technical Support Center for chemists, researchers, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for chemists, researchers, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with synthesizing amines on furan-containing molecules. The inherent instability of the furan ring under many standard synthetic conditions presents a significant hurdle, often leading to low yields and complex side-product profiles. This resource offers a structured approach to troubleshooting common issues and provides robust protocols to ensure the successful synthesis of your target furan-based amines.
Foundational Knowledge: Understanding Furan Ring Instability
The furan ring, despite its aromatic character, is susceptible to degradation under various conditions, a critical consideration during the planning and execution of amine synthesis.[1][2] Its instability stems from its electron-rich nature and the strained five-membered ring system, making it prone to several degradation pathways.
Acid-Catalyzed Degradation
The furan ring is notoriously unstable in acidic conditions.[3] Protonation at the α-carbon disrupts the aromatic system, initiating a cascade of reactions that can lead to ring-opening and the formation of 1,4-dicarbonyl compounds.[3][4][5] This sensitivity is a major challenge in reactions that require acidic catalysts or generate acidic byproducts. The presence of water can exacerbate this degradation.[3][6]
Key takeaway: The choice of acid, its concentration, the reaction temperature, and the solvent are all critical parameters to control when working with furan-containing substrates.
Oxidative Cleavage
Furan rings can undergo oxidative cleavage, a transformation that can be synthetically useful in some contexts but is a degradation pathway to be avoided during amine synthesis.[7][8] Reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to ring-opened products.[4]
The Role of Substituents and Solvents
The stability of the furan ring is highly dependent on its substituents.[3] Electron-withdrawing groups, such as fluoroalkyl groups at the C2 or C5 positions, can significantly enhance the ring's stability under acidic conditions.[3][9] Conversely, electron-donating groups can increase its reactivity and susceptibility to degradation.
The choice of solvent also plays a crucial role. Polar aprotic solvents, particularly dimethylformamide (DMF), have been shown to have a strong stabilizing effect on furan derivatives.[2][10][11]
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Q1: My reaction is turning black, and I'm getting a complex mixture of unidentifiable products. What's happening?
A1: This is a classic sign of furan ring polymerization, often initiated by strong acidic conditions.[3] The initial protonation of the furan ring can lead to the formation of reactive electrophiles that polymerize.
Troubleshooting Steps:
Re-evaluate your acid: If using an acid catalyst, switch to a milder one (e.g., from a strong mineral acid to a weaker organic acid or a Lewis acid).
Lower the temperature: Degradation pathways are often accelerated at higher temperatures.
Change the solvent: Switch to a polar aprotic solvent like DMF, which can stabilize the furan ring.[2][10][11]
Consider a two-step approach: For reactions like reductive amination, pre-forming the imine under neutral or mildly basic conditions before adding the reducing agent and a milder acid can prevent prolonged exposure of the furan to harsh acidic conditions.[12][13]
Q2: My NMR shows the disappearance of the furan signals and the appearance of new carbonyl peaks. What is the likely cause?
A2: This strongly suggests acid-catalyzed ring-opening of the furan to form dicarbonyl compounds.[3][4]
Troubleshooting Steps:
Neutralize your workup: Standard silica gel can be slightly acidic.[3] If you are purifying by column chromatography, consider using deactivated or neutral silica gel. Alternatively, you can add a small amount of a base like triethylamine (0.1-1%) to your eluent.[3]
Avoid aqueous acid washes: During the workup, minimize contact with acidic aqueous solutions. If an acid wash is necessary, use a dilute acid and perform the extraction quickly at low temperatures.
Review your reaction conditions: As with polymerization, assess the strength of your acid, the reaction temperature, and the solvent choice.
Q3: I'm attempting a reductive amination, but I'm seeing significant reduction of the furan ring itself to a tetrahydrofuran (THF). How can I prevent this?
A3: Over-reduction of the furan ring is a common side reaction, especially with aggressive hydrogenation catalysts like Raney Nickel or under harsh conditions (high temperature and pressure).[14][15]
Troubleshooting Steps:
Choose a milder reducing agent: For direct reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally more selective for the iminium ion over the furan ring compared to sodium borohydride (NaBH₄).[12]
Optimize your catalyst: If using catalytic hydrogenation, screen different catalysts. For instance, some Ni-based catalysts have shown high selectivity for the imine reduction without affecting the furan ring under optimized conditions.[16][17] Palladium on carbon (Pd/C) can also be effective, but the choice of support and reaction conditions is crucial to avoid ring hydrogenation.[14]
Control reaction conditions: Lowering the hydrogen pressure and reaction temperature can often reduce the rate of furan ring hydrogenation relative to imine reduction.
Prophylactic Strategies & Recommended Protocols
To circumvent the issues outlined above, a proactive approach to reaction design is essential. This section details reliable methods for amine synthesis on furan-containing substrates.
Reductive Amination: The Workhorse Method
Reductive amination is one of the most widely used methods for converting furan aldehydes and ketones into amines.[14] It proceeds via the formation of an imine or enamine intermediate, which is then reduced.
3.1.1. Two-Step, One-Pot Protocol for Primary Amines
This approach separates the imine formation from the reduction step, allowing for more controlled conditions and often leading to higher yields.[13]
Step 1: Imine Formation
Dissolve the furan aldehyde (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent like methanol or toluene.
Stir the mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the aldehyde.
Step 2: Reduction
Cool the reaction mixture to 0 °C.
Add the reducing agent portion-wise. For catalytic hydrogenation, transfer the imine solution to a hydrogenation vessel containing the catalyst (e.g., 5 mol% Pd/C or a Ni-based catalyst).[14][16] For chemical reduction, add a milder reducing agent like NaBH(OAc)₃ (1.5 eq).[12]
If using catalytic hydrogenation, pressurize the vessel with H₂ (pressure and temperature will be substrate-dependent, start with mild conditions like 1-5 bar H₂ at room temperature).[16]
Allow the reaction to proceed until the imine is consumed.
Work up the reaction by filtering the catalyst (if applicable) and performing a standard extraction.
3.1.2. Data Summary for Reductive Amination of Furan Aldehydes
Buchwald-Hartwig Amination: For Aryl-Furan Systems
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[20][21] It is particularly useful for coupling an amine with a halo-furan or a furan-boronic acid with an amino-halide.
3.2.1. General Protocol for Buchwald-Hartwig Amination
Note: This reaction is sensitive to air and moisture, and should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
To a dry reaction vessel, add the furan-halide (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 eq).[22][23]
Add a dry, degassed solvent (e.g., toluene, dioxane).
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.
The choice of ligand, base, and solvent is crucial and often needs to be optimized for a specific substrate combination.[20][23]
Protective Group Strategies
In multi-step syntheses, it may be beneficial to protect reactive functional groups on the furan-containing molecule to prevent side reactions.[24] For furan aldehydes, conversion to a more stable acetal is a common strategy.[24]
3.3.1. Acetal Protection of a Furan Aldehyde
Dissolve the furan aldehyde (1.0 eq) in a mixture of the diol (e.g., ethylene glycol, 5.0 eq) and an anhydrous solvent (e.g., toluene).
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.05 eq).
Heat the mixture to reflux with a Dean-Stark trap to remove water.
Once the reaction is complete, cool the mixture and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
Extract the product, dry the organic layer, and purify as needed.
The acetal is generally stable to a wide range of reaction conditions used for amine synthesis and can be deprotected later using aqueous acid.[24]
Visualizing the Pathways
Furan Degradation and Protection Workflow
Caption: Logical workflow for mitigating furan ring degradation.
Reductive Amination Decision Tree
Caption: Decision tree for selecting a reductive amination strategy.
Frequently Asked Questions (FAQs)
Q: Can I use biocatalysis for the synthesis of furan-based amines?A: Yes, biocatalysis, particularly using transaminases, is an excellent method for the enantioselective synthesis of chiral furan-based amines.[25] This approach offers the advantage of very mild reaction conditions, which are ideal for preserving the furan ring, and can provide high optical purity.[25]
Q: Are there any specific safety concerns when working with furan-containing compounds?A: Furan itself is a hepatotoxic and potentially carcinogenic compound.[26] While many furan derivatives have important pharmaceutical applications, it is prudent to handle all furan-containing compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q: My starting material is a furfuryl alcohol. Can I directly convert it to an amine?A: Direct amination of alcohols is possible but often requires harsher conditions or specialized catalysts that might not be compatible with the furan ring. A more reliable approach would be to first oxidize the furfuryl alcohol to the corresponding aldehyde and then proceed with one of the reductive amination protocols described above.
Q: What is the aza-Achmatowicz reaction?A: The aza-Achmatowicz reaction is an oxidative ring expansion of furfuryl amines that converts them into highly functionalized heterocyclic structures.[7] While it is a powerful synthetic tool, it is a transformation of the furan ring itself, not a method to preserve it while forming an amine.
References
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). ChemSusChem. [Link]
Efforts towards the synthesis of furan containing bioactive compounds. (2023). ShareOK. [Link]
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. [Link]
Oxidative Cleavage of Furans. Organic Reactions. [Link]
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019). ACS Omega. [Link]
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2023). MDPI. [Link]
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019). ACS Publications. [Link]
Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. (2014). Scientific Research Publishing. [Link]
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). MDPI. [Link]
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Publications. [Link]
FURAN RING AS A SURROGATE FOR CARBOXY GROUP. (2016). Chemistry of Heterocyclic Compounds. [Link]
Plants Utilize a Protection/Deprotection Strategy in Limonoid Biosynthesis: A “Missing Link” Carboxylesterase Boosts Yields and Provides Insights into Furan Formation. Journal of the American Chemical Society. [Link]
Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces. (2023). ACS Publications. [Link]
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
Plants Utilize a Protection/Deprotection Strategy in Limonoid Biosynthesis: A “Missing Link” Carboxylesterase Boosts Yields and Provides Insights into Furan Formation. (2024). ACS Publications. [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]
Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. PMC. [Link]
Resolving solubility issues of Cyclohexyl-furan-3-ylmethyl-amine HCl in biological assays
Introduction Welcome to the technical support hub for Cyclohexyl-furan-3-ylmethyl-amine HCl. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively add...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support hub for Cyclohexyl-furan-3-ylmethyl-amine HCl. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively address and resolve solubility challenges encountered with this compound in biological assays. The amphipathic nature of this molecule—possessing a non-polar cyclohexyl ring and a polar amine hydrochloride group—presents unique solubilization requirements that are critical to address for generating accurate and reproducible experimental data. This guide is structured to provide a logical, step-by-step approach to troubleshooting, supported by detailed protocols and scientific rationale.
Researchers often face challenges with compound precipitation when diluting a stock solution into an aqueous assay buffer. This guide provides a systematic approach to diagnose and solve these solubility issues.
Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer
This is the most common solubility issue, indicating that the aqueous buffer cannot maintain the compound in solution at the desired final concentration.
dot
Caption: Troubleshooting workflow for precipitation issues.
Causality & Explanation:
Cyclohexyl-furan-3-ylmethyl-amine is a weak base. As an HCl salt, it is protonated (R-NH₂⁺Cl⁻), which enhances its solubility in water.[1][2] However, when diluted into a neutral or slightly alkaline buffer (e.g., PBS at pH 7.4), the amine group can be deprotonated, converting it to the less soluble free base form, which then precipitates out of solution.[3][4]
Recommended Solutions:
pH Adjustment: The most direct way to maintain solubility is to keep the amine group protonated by lowering the pH of the assay buffer.[3][5] Many biological assays are robust in a pH range of 6.0-7.0.
Action: Prepare your final assay buffer and adjust the pH to a more acidic value (e.g., 6.5) using dilute HCl before adding the compound. See Protocol 1 for details.
Use of Co-solvents: If pH adjustment is not compatible with your assay, using a water-miscible organic co-solvent is the next best approach.[6]
Action: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) or ethanol.[6][7] When diluting into the final assay medium, the small amount of co-solvent helps keep the compound solubilized. It is critical to ensure the final concentration of the organic solvent is non-toxic to the cells or system being studied, typically below 0.5% (v/v).[8] See Protocol 2 for preparing a stock solution.
Issue 2: Solution is Hazy or Cloudy After Preparation
A hazy or cloudy appearance, even without visible precipitate, suggests the formation of micro-precipitates or that the compound is at the very limit of its solubility.
Causality & Explanation:
This can occur if the compound is slow to dissolve or if the solution is supersaturated.[4] It may also indicate that while the bulk of the compound is dissolved, a small fraction is aggregating.
Recommended Solutions:
Physical Dissolution Aids:
Vortexing: Ensure the solution is mixed vigorously.
Sonication: Use a bath sonicator for 5-10 minutes to break up small aggregates and enhance dissolution.[9]
Gentle Warming: Warm the solution in a water bath (e.g., 37°C) to increase the rate of dissolution.[6] Be cautious and ensure the compound is stable at this temperature.
Sterile Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter. This will remove any micro-precipitates and ensure a clear solution for your assay. If you observe a significant amount of compound on the filter, it indicates a true solubility issue that needs to be addressed by pH or co-solvent strategies.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for making a stock solution of Cyclohexyl-furan-3-ylmethyl-amine HCl?
A1: For an HCl salt, the best initial solvent to try is sterile, deionized water. The hydrochloride salt form is designed to be water-soluble.[1][2] If solubility is limited in water, 100% DMSO or ethanol are the recommended next choices for creating a high-concentration stock solution.[6]
Q2: What is the maximum recommended final concentration of DMSO or ethanol in a cell-based assay?
A2: The final concentration of DMSO or ethanol should generally be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[8][10] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%).[11] It is crucial to always include a vehicle control (assay medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[7]
Q3: My compound is dissolved in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common problem when a compound is much less soluble in an aqueous environment than in the stock solvent. To mitigate this:
Reduce the Final Concentration: Your desired assay concentration may be above the compound's solubility limit in the final medium.
Modify the Dilution Method: Instead of adding the small volume of DMSO stock directly to the full volume of medium, perform a serial dilution. Alternatively, add the DMSO stock to the medium dropwise while vortexing to allow for rapid dispersal, which can prevent localized high concentrations that lead to precipitation.
Lower the pH: As discussed in the troubleshooting guide, lowering the pH of your final medium (if your cells can tolerate it) can significantly enhance solubility.[3]
Q4: Can I adjust the pH of my PBS or cell culture medium?
A4: Yes, but it must be done carefully. For buffers like PBS, you can adjust the pH using dilute HCl or NaOH before the final volume is reached.[3] For complete cell culture medium containing serum and bicarbonate, pH adjustment is more complex. It should be done inside a sterile biosafety cabinet, and the medium should be re-sterilized by filtration (0.22 µm filter) after adjustment. Note that changing the pH can affect cell health and the activity of other components in the medium.
Experimental Protocols
Protocol 1: pH-Adjusted Buffer Preparation
Objective: To prepare a phosphate-buffered saline (PBS) solution at a slightly acidic pH to enhance the solubility of Cyclohexyl-furan-3-ylmethyl-amine HCl.
Materials:
Sodium chloride (NaCl)
Potassium chloride (KCl)
Disodium phosphate (Na₂HPO₄)
Monopotassium phosphate (KH₂PO₄)
Deionized water
1 M HCl
pH meter
Procedure:
To prepare 1 Liter of 1x PBS, dissolve the following salts in 800 mL of deionized water:
8 g of NaCl
0.2 g of KCl
1.44 g of Na₂HPO₄
0.24 g of KH₂PO₄
Stir until all salts are completely dissolved.
Place the beaker on a stir plate and immerse a calibrated pH meter probe into the solution.
Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding until the desired pH (e.g., 6.5) is reached.
Add deionized water to bring the final volume to 1 L.
Sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter.
Objective: To prepare a concentrated stock solution of the compound in an organic co-solvent for subsequent dilution into aqueous assay buffers.
Materials:
Cyclohexyl-furan-3-ylmethyl-amine HCl powder
100% DMSO (anhydrous, sterile) or 100% Ethanol
Sterile microcentrifuge tubes or vials
Vortex mixer
Sonicator bath (optional)
Procedure:
Weigh the desired amount of Cyclohexyl-furan-3-ylmethyl-amine HCl powder in a sterile vial.
Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM or 30 mM).
Vortex the vial vigorously for 2-3 minutes until the compound is completely dissolved. A clear solution should be obtained.
If dissolution is slow, place the vial in a 37°C water bath for 5-10 minutes or in a sonicator bath for 5 minutes.[6]
Visually inspect the solution against a light source to ensure there are no visible particles.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Reference Data
Solubility Profile Summary
This table provides a general guide to the solubility of Cyclohexyl-furan-3-ylmethyl-amine HCl. The exact solubility can vary based on purity, temperature, and buffer composition.
Solvent/Buffer System
Expected Solubility
Rationale & Key Considerations
Deionized Water
Moderate
The HCl salt form promotes aqueous solubility. Solubility is pH-dependent and may be limited at neutral pH.
PBS (pH 7.4)
Low to Moderate
At neutral pH, the amine may deprotonate to the less soluble free base, leading to potential precipitation.[3]
PBS (pH 6.0)
Moderate to High
The acidic pH maintains the protonated (salt) form of the amine, significantly increasing aqueous solubility.[5]
DMSO
High
A polar aprotic solvent that is excellent for dissolving a wide range of organic molecules.[6][7]
Ethanol
High
A polar protic solvent that can also effectively dissolve the compound.[6][7]
References
Vertex AI Search, "Considerations regarding use of solvents in in vitro cell based assays - ResearchG
Vertex AI Search, "Considerations regarding use of solvents in in vitro cell based assays", Retrieved March 3, 2026.
Vertex AI Search, "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC", Retrieved March 3, 2026.
Vertex AI Search, "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy", Retrieved March 3, 2026.
Vertex AI Search, "Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells", Retrieved March 3, 2026.
Vertex AI Search, "Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. - Benchchem", Retrieved March 3, 2026.
Vertex AI Search, "Why do amines dissolve in hydrochloric acid? - Quora", Retrieved March 3, 2026.
Vertex AI Search, "The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery - Benchchem", Retrieved March 3, 2026.
Vertex AI Search, "Asian Journal of Dental and Health Sciences Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals", Retrieved March 3, 2026.
Vertex AI Search, "How to enhance drug solubility for in vitro assays?
Vertex AI Search, "Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective", Retrieved March 3, 2026.
Vertex AI Search, "15.13: Amines as Bases - Chemistry LibreTexts", Retrieved March 3, 2026.
Vertex AI Search, "16.4: The Effects of pH on Solubility - Chemistry LibreTexts", Retrieved March 3, 2026.
Vertex AI Search, "Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers | Molecular Pharmaceutics - ACS Public
Vertex AI Search, "amitriptyline hydrochloride solubility issues in PBS buffer - Benchchem", Retrieved March 3, 2026.
Vertex AI Search, "Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed", Retrieved March 3, 2026.
Minimizing side reactions in the reductive amination of furan-3-carboxaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the reductive amination of furan-3-carboxaldehyde.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the reductive amination of furan-3-carboxaldehyde.
Furan-3-carboxaldehyde is a highly valuable but delicate building block in drug development. Its electron-rich heteroaromatic ring is prone to acid-catalyzed degradation, while its highly electrophilic carbonyl carbon makes it susceptible to premature reduction. This guide moves beyond basic recipes, focusing on the causality of side reactions to help you engineer a self-validating, high-yield synthetic protocol.
Mechanistic Pathways & Side Reaction Logic
To effectively troubleshoot, we must first visualize the competing kinetic pathways in your reaction flask. The diagram below illustrates the desired trajectory versus the three most common failure modes: premature reduction, over-alkylation, and acid degradation.
Reaction pathways and side reactions in the reductive amination of furan-3-carboxaldehyde.
Troubleshooting FAQs
Q1: My LC-MS shows a massive peak for furan-3-ylmethanol instead of the desired amine. How is the aldehyde reducing before the imine forms?Causality: Furan-3-carboxaldehyde is highly reactive. If you are performing a "direct" reductive amination (mixing the aldehyde, amine, and reducing agent simultaneously), the reducing agent can attack the carbonyl directly if the imine formation is kinetically slow[1].
Solution: Switch to an indirect (stepwise) reductive amination [2]. Pre-form the imine completely using a dehydrating agent (like anhydrous MgSO₄) before introducing the reducing agent. Additionally, ensure you are using Sodium Triacetoxyborohydride (STAB), which exhibits high kinetic selectivity for the protonated iminium ion over the neutral aldehyde[1].
Q2: I am using a primary amine, but I am isolating significant amounts of the tertiary amine byproduct. How can I arrest the reaction at the secondary amine?Causality: The newly formed secondary furan-3-ylmethylamine is sterically unhindered and often more nucleophilic than your starting primary amine. It outcompetes the primary amine for the remaining furan-3-carboxaldehyde, forming a new iminium ion that is rapidly reduced to a tertiary amine (over-alkylation)[1],[3].
Solution:
Stoichiometry: Use a large excess of the primary amine (1.5 to 3.0 equivalents) to statistically favor mono-alkylation[4].
Order of Addition: Slowly add the aldehyde dropwise to the amine solution, ensuring the primary amine is always in massive excess in the reaction micro-environment.
Q3: The reaction mixture turns dark brown/black, and the yield is terrible. Is the furan ring degrading?Causality: Furan rings are notoriously sensitive to acidic conditions. While reductive amination requires a mildly acidic environment (pH 4-6) to facilitate the dehydration of the hemiaminal to the imine, excessive acidity will trigger electrophilic ring-opening of the furan, leading to rapid polymerization (appearing as dark, intractable tars)[3].
Solution: Strictly buffer the reaction. If using STAB, the acetic acid generated as a byproduct is usually tolerated. If additional acid is required to catalyze imine formation, use weak organic acids (like acetic acid) in strictly catalytic amounts (0.1 eq), and never use strong mineral acids[1].
Reagent Selection: Quantitative Data Summary
Choosing the correct reducing agent is the most critical variable in minimizing side reactions. The table below summarizes the operational parameters and risks associated with common reagents for this specific substrate.
Reducing Agent
Relative Reactivity
Chemoselectivity (Iminium vs. Aldehyde)
Optimal pH Range
Primary Side Reaction Risk with Furan-3-carboxaldehyde
NaBH₄
High
Poor
7.0 - 9.0
Massive direct reduction to furan-3-ylmethanol.
NaBH₃CN
Moderate
Good
4.0 - 6.0
Toxic HCN gas generation during workup; moderate over-alkylation[4].
NaBH(OAc)₃ (STAB)
Mild
Excellent
5.0 - 7.0
Minimal; STAB is the gold standard for this substrate [2].
H₂ / Pd/C
Variable
Poor (for furans)
Neutral
Furan ring hydrogenation (yields tetrahydrofuran derivatives)[3].
Self-Validating Experimental Protocol
To guarantee reproducibility and minimize the side reactions discussed above, utilize this optimized, stepwise protocol using STAB. This methodology includes built-in Validation Checkpoints to ensure the system is behaving as expected before proceeding to the next chemical event.
Phase 1: Imine Pre-formation (Dehydration)
In an oven-dried flask under N₂, dissolve the primary amine (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) to create a 0.2 M solution. Causality: DCE is an optimal aprotic solvent that prevents STAB decomposition[1],[2].
Cool the solution to 0 °C using an ice bath.
Add anhydrous MgSO₄ (2.0 eq) to the flask. Causality: Scavenges water to drive the hemiaminal-to-imine equilibrium forward.
Add furan-3-carboxaldehyde (1.0 eq) dropwise over 15 minutes.
Remove the ice bath and stir at room temperature for 2 hours.
Validation Checkpoint 1: Remove a 50 µL aliquot, filter, and run a rapid ¹H-NMR. Confirm the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the imine proton (~8.2 ppm). Do not proceed to Phase 2 until >95% conversion is achieved.
Phase 2: Chemoselective Reduction
Once imine formation is validated, filter off the MgSO₄ under an inert atmosphere into a clean, dry flask.
Cool the filtrate back to 0 °C.
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Causality: STAB's bulky acetoxy ligands reduce its nucleophilicity, ensuring it selectively attacks the protonated iminium ion rather than any trace unreacted aldehyde[2].
Stir at room temperature for 3-4 hours.
Validation Checkpoint 2: LC-MS must confirm the [M+H]⁺ of the desired secondary amine. Verify that the peak corresponding to the tertiary amine (over-alkylation) is <5% of the total ion current.
Phase 3: Mild Quench & Isolation
Quench the reaction carefully by adding saturated aqueous NaHCO₃ (equal volume to DCE) at 0 °C. Causality: Mild base neutralizes the acetic acid byproduct from STAB without exposing the sensitive furan ring to harsh pH extremes that cause ring-opening[1].
Validation Checkpoint 3: The aqueous phase pH should test at ~7.5 - 8.0 before phase separation.
Extract with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Stability of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride under acidic conditions
This technical guide addresses the stability, handling, and troubleshooting of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (CAS: 435345-12-3), focusing specifically on its sensitivity to acidic environments. Senior A...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stability, handling, and troubleshooting of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (CAS: 435345-12-3), focusing specifically on its sensitivity to acidic environments.
Senior Application Scientist: Dr. A. Vance
Subject: Acid Stability & Degradation Mitigation
Last Updated: March 3, 2026
Executive Summary & Molecule Profile
Cyclohexyl-furan-3-ylmethyl-amine hydrochloride is a secondary amine building block featuring a furan ring linked to a cyclohexyl group via a methylene bridge. While the hydrochloride salt form provides shelf stability by protonating the amine (reducing its nucleophilicity/oxidation potential), the furan ring remains the critical liability .
Core Instability Mechanism: Furan rings are electron-rich heterocycles that function as "masked" 1,4-dicarbonyls. Under acidic conditions—particularly aqueous strong acids—the furan ring undergoes electrophilic attack by protons (
), leading to ring opening (hydrolysis) and subsequent polymerization (resinification).
Q1: Can I use 1M HCl or TFA to remove protecting groups on other parts of a molecule containing this motif?A:High Risk. Exposure to strong acids like 1M HCl or Trifluoroacetic acid (TFA), especially in the presence of water, will likely degrade the furan ring.
Mechanism:[][2] The acid protonates the furan ring (usually at the
-carbon), initiating a cascade that cleaves the ether linkage.
Recommendation: Use milder acids (e.g., dilute acetic acid) or Lewis acids that are less prone to hydrolyzing the furan. If strong acid is unavoidable, conduct the reaction at
for the shortest possible time and quench immediately into a buffered solution.
Q2: My sample turned brown after sitting in CDCl
overnight. Is it ruined?A: Likely, yes. Chloroform (CDCl) naturally decomposes to form traces of HCl (hydrochloric acid) and phosgene over time. This trace acidity is sufficient to initiate the degradation of furan derivatives.
Solution: Always filter CDCl
through basic alumina before use or use a stabilizer (silver foil/amylene). Alternatively, use DMSO- or Methanol- (if no exchangeable protons are critical).
Q3: Is the 3-furan isomer more stable than the 2-furan isomer?A: Marginally, but do not rely on it. The 2-position (adjacent to oxygen) is the most electron-rich and reactive. In your molecule (furan-3-yl), the alkyl-amine substituent is at the 3-position. While the 3-isomer is slightly less reactive toward electrophilic attack than the 2-isomer, it is still far more labile than a benzene or pyridine ring. Treat it with the same caution.
Q4: How should I work up a reaction containing this amine?A: Avoid acidic washes (e.g., 1N HCl wash to remove impurities).
Protocol: Quench reactions with saturated
or . Extract into an organic solvent (DCM or EtOAc). If you need to remove the amine as a salt, use a weak acid like citric acid, but process quickly.
Troubleshooting Guide
Issue: Loss of Material / "Missing Mass" in LCMS
Symptom: The desired mass peak (
) decreases, but no single clean impurity peak appears. A broad "hump" or baseline noise increases.
Root Cause: Polymerization. The ring-opened product (a 1,4-dicarbonyl) is highly reactive and cross-links with the amine or itself to form non-ionizable or high-molecular-weight polymers (humins) that do not fly well in MS or stick to the column.
Action:
Check the injection solvent. Ensure samples are not dissolved in acidic mobile phase for long periods.[3]
Switch to a neutral pH method (e.g., Ammonium Bicarbonate buffer) for LCMS analysis to prevent on-column degradation.
Issue: Appearance of M+18 Peak
Symptom: You observe a peak corresponding to
.[4]
Root Cause: Hydrolysis. The furan ring has opened and added a water molecule (hydration), forming a succindialdehyde derivative.
Action: This is irreversible. Repurify the remaining intact material immediately using neutral conditions (see Protocol A).
Issue: Discoloration during Salt Formation
Symptom: Adding HCl in ether/dioxane causes the white solid to turn yellow/orange.
Root Cause: Localized excess acidity. Even in organic solvents, a high local concentration of strong acid can trigger degradation before the salt crystallizes.
Action:
Dilute the acid further before addition.
Add the acid dropwise at
with vigorous stirring.
Switch to a weaker acid equivalent (e.g., 1.0 eq of HCl in ether, strictly controlled) or use Oxalic acid/Fumaric acid if a specific counter-ion is not required.
Mechanistic Visualization
The following diagram illustrates the degradation pathway of the furan moiety under acidic aqueous conditions.
Figure 1: Acid-catalyzed hydrolysis pathway of the furan ring leading to ring opening and polymerization.[][3][5]
Stock Prep: Dissolve 5 mg of Cyclohexyl-furan-3-ylmethyl-amine HCl in 1 mL ACN.
Sample Prep: Aliquot 50
of stock into three vials.
Vial A: Add 950
pH 1.2 buffer.
Vial B: Add 950
pH 4.5 buffer.
Vial C: Add 950
pH 7.4 buffer.
Incubation: Incubate at Room Temperature (
).
Analysis: Inject on HPLC-UV (254 nm and 210 nm) at T=0, T=1h, T=4h, and T=24h.
Criteria: If purity drops by
in Vial A, strict exclusion of strong acids is required for all future steps.
Protocol B: Safe Free-Basing
Use this to convert the HCl salt to the free amine without degradation.
Dissolution: Suspend the hydrochloride salt in Dichloromethane (DCM). Do not use water yet.
Neutralization: Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DCM suspension. Stir for 15 minutes.
Why? Organic bases neutralize the HCl without introducing a high concentration of aqueous protons.
Wash: Wash the organic layer gently with saturated Sodium Bicarbonate (
) .
Avoid: Do not wash with water alone (pH can fluctuate) or dilute acid.
Drying: Dry over Sodium Sulfate (
) and concentrate in vacuo at .
Stability Data Summary
The following table summarizes general stability trends for alkyl-amino-furans based on literature precedents for furan-3-yl derivatives.
Condition
Timeframe
Expected Stability
Observation
Solid State (HCl Salt), 4°C
> 1 Year
High
Stable white solid.
Solution (MeOH), Neutral
24 Hours
High
No degradation.
Solution (Aq. pH 1), 25°C
< 1 Hour
Low
Rapid formation of ring-opened products.
Solution (Aq. pH 4), 25°C
24 Hours
Moderate
Minor degradation (<5%).
Solution (CDCl3), Ambient
Overnight
Variable
Risk of acid-catalyzed decomposition.
References
BenchChem. (2025).[3][6] Stability issues of furan rings in acidic or basic conditions.[3][4] Retrieved from
Cimino, P., et al. (2018).[2] From ascorbic acid to furan derivatives: the gas phase acid catalyzed degradation of vitamin C.[2] Royal Society of Chemistry.[7] Retrieved from
Liang, et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Frontiers in Bioengineering and Biotechnology. Retrieved from
Sigma-Aldrich. (n.d.). Product Specification: 1-[1-(furan-2-yl)cyclohexyl]methanamine hydrochloride.[8] Retrieved from
Gromov, S. et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.[3] ChemSusChem. Retrieved from
LC-MS Platform Comparison Guide: High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation and Quantitation of Cyclohexyl-furan-3-ylmethyl-amine
Executive Summary In preclinical drug discovery, the accurate characterization and quantification of novel chemical entities (NCEs) are paramount. Cyclohexyl-furan-3-ylmethyl-amine (CAS: 435345-12-3), a secondary amine f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In preclinical drug discovery, the accurate characterization and quantification of novel chemical entities (NCEs) are paramount. Cyclohexyl-furan-3-ylmethyl-amine (CAS: 435345-12-3), a secondary amine featuring both a saturated cyclohexyl ring and a heterocyclic furan moiety, serves as an excellent model compound for evaluating liquid chromatography-mass spectrometry (LC-MS) workflows.
This guide objectively compares the analytical performance of High-Resolution Accurate Mass (HRAM) Orbitrap MS against Triple Quadrupole (QqQ) MS for the analysis of this compound. By dissecting the causality behind its collision-induced dissociation (CID) fragmentation pattern, we provide self-validating experimental protocols to help laboratories select the optimal platform for either structural elucidation or high-throughput targeted quantitation.
Mechanistic Fragmentation Analysis
Understanding the gas-phase chemistry of an analyte is the foundation of robust LC-MS method development. Cyclohexyl-furan-3-ylmethyl-amine (Chemical Formula: C₁₁H₁₇NO) has a monoisotopic mass of 179.1310 Da. Under acidic electrospray ionization (ESI+) conditions, the strong basicity of the secondary amine drives protonation, yielding a stable precursor ion
at m/z 180.1388 [4].
Upon entering the collision cell, the transfer of kinetic energy during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) dictates the fragmentation pathways [3]. The fragmentation of this secondary amine is governed by inductive cleavages and the relative thermodynamic stability of the resulting carbocations [5].
Key Diagnostic Fragment Ions:
m/z 81.0335 (Furan-3-ylmethyl Cation): This is the dominant base peak. The cleavage of the C-N bond adjacent to the furan ring is highly favored because the resulting carbocation is resonance-stabilized by the conjugated
-system of the furan ring [6].
m/z 83.0855 (Cyclohexyl Cation): Formed via the heterolytic cleavage of the cyclohexyl-nitrogen bond. While less stable than the furanium analog, it becomes prominent at higher collision energies.
m/z 98.0600 (Furan-3-ylmethylamine): Generated via an acyclic hydrogen rearrangement and the subsequent neutral loss of cyclohexene (-82 Da). This cyclic elimination is a hallmark of cycloalkylamines.
Fig 1. Primary CID fragmentation pathways of protonated Cyclohexyl-furan-3-ylmethyl-amine.
Platform Comparison: Orbitrap vs. Triple Quadrupole (QqQ)
Choosing between QqQ and Orbitrap MS depends entirely on the analytical objective: Sensitivity/Speed vs. Specificity/Resolution [1].
Triple Quadrupole (QqQ): Operates using MS/MS in space. By fixing the first quadrupole (Q1) to the precursor mass (m/z 180.1) and the third quadrupole (Q3) to specific fragment masses (e.g., m/z 81.0), the instrument achieves a near 100% duty cycle for targeted analytes. This translates to unmatched sensitivity and a broad linear dynamic range, making it the gold standard for pharmacokinetic (PK) quantitation [2].
Orbitrap HRAM: Captures all ions in a full scan with ultra-high resolution (up to 280,000 FWHM). For Cyclohexyl-furan-3-ylmethyl-amine, Orbitrap easily distinguishes the furan-3-ylmethyl cation (m/z 81.0335) from isobaric matrix interferences (e.g., a sulfonate fragment at m/z 80.96). It is indispensable for untargeted metabolite screening and structural elucidation[1].
Quantitative Data Summary
Performance Metric
Triple Quadrupole (QqQ)
Orbitrap HRAM MS
Analytical Implication
Primary Application
Targeted Quantitation (MRM)
Untargeted Screening / Qual-Quant
Dictates the workflow phase (Discovery vs. Clinical).
Orbitrap resolves isobaric background noise in complex matrices.
Limit of Quantitation
1 - 5 pg/mL
10 - 50 pg/mL
QqQ provides superior sensitivity for low-abundance PK profiling.
Linear Dynamic Range
5 - 6 Orders of Magnitude
3 - 4 Orders of Magnitude
QqQ requires fewer sample dilutions for highly concentrated samples.
Scan Speed
< 2 ms per transition
100 - 250 ms per scan
QqQ allows for more data points across narrow UHPLC peaks.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific mobile phase additives and system suitability checks ensures that the causality of the chemistry is respected.
Protocol A: Structural Elucidation via Orbitrap LC-MS/MS
Objective: Unambiguous confirmation of the analyte and identification of unknown metabolites.
Sample Preparation: Spike 100 ng/mL of Cyclohexyl-furan-3-ylmethyl-amine into blank human plasma. Precipitate proteins using 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. Causality: Formic acid ensures the secondary amine remains protonated, maximizing extraction recovery and downstream ESI+ efficiency.
Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.
MS Parameters: Operate the Orbitrap in Full Scan / Data-Dependent MS2 (ddMS2) mode. Set MS1 resolution to 70,000 and MS2 resolution to 17,500. Use an isolation window of 1.5 m/z.
Validation Check: The system is validated if the precursor
is detected at m/z 180.1388 ± 3 ppm, and the isotopic pattern aligns with the theoretical distribution for C₁₁H₁₇NO.
Protocol B: High-Throughput Quantitation via QqQ LC-MS/MS
Objective: Sensitive, reproducible quantification for pharmacokinetic (PK) clearance assays.
Sample Preparation: Prepare a calibration curve ranging from 1 pg/mL to 100 ng/mL in plasma. Add a stable isotopically labeled internal standard (e.g., D11-Cyclohexyl-furan-3-ylmethyl-amine) to correct for matrix effects.
Chromatography: Utilize a rapid 2-minute ballistic gradient on a C18 column to maximize throughput.
MS Parameters: Operate in Multiple Reaction Monitoring (MRM) mode.
Quantifier Transition: m/z 180.1
81.0 (Collision Energy: 25 eV). Causality: The furan-3-ylmethyl cation is the most stable fragment, providing the highest signal-to-noise ratio.
Qualifier Transition: m/z 180.1
98.1 (Collision Energy: 15 eV).
Validation Check: The assay is considered valid if the signal-to-noise (S/N) ratio at the Lower Limit of Quantitation (LLOQ) is
10, and the ratio between the quantifier and qualifier transitions remains within 20% of the reference standard across all samples.
Fig 2. LC-MS/MS analytical workflow comparing Orbitrap and QqQ platforms.
Conclusion
For the analysis of Cyclohexyl-furan-3-ylmethyl-amine, the choice of mass spectrometry platform dictates the depth and type of data acquired. The Triple Quadrupole remains the undisputed workhorse for routine, high-sensitivity PK quantitation due to its rapid scan speeds and wide dynamic range. Conversely, the Orbitrap platform is essential during the early discovery phases, where its high-resolution capabilities are required to elucidate complex fragmentation pathways—such as the resonance-stabilized furan-3-ylmethyl cation—and to screen for unexpected metabolites without prior method optimization.
References
LabRulez. "Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade.
Bioanalysis Zone. "What are the main advantages of HRMS vs triple quadrupole MS?
MS Vision. "Understanding differences in CID fragmentation in a mass spectrometer.
National Institutes of Health (NIH). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
SciSpace. "General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry.
BenchChem. "A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers.
Comparative
FTIR spectrum analysis of Cyclohexyl-furan-3-ylmethyl-amine hydrochloride
A Comparative Analytical Guide for Structural Validation[1][2] Executive Summary & Strategic Context Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (CAS: 435345-12-3 for parent/related forms) represents a critical secon...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analytical Guide for Structural Validation[1][2]
Executive Summary & Strategic Context
Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (CAS: 435345-12-3 for parent/related forms) represents a critical secondary amine building block, fusing a lipophilic cyclohexyl ring with a heteroaromatic furan moiety.[1][] In drug discovery, this scaffold is often employed to modulate solubility and target binding affinity.[3][4]
This guide moves beyond simple peak listing. It provides a comparative validation framework , contrasting the target hydrochloride salt against its Free Base form and its constituent moieties .[][3][4] This approach allows researchers to definitively confirm salt formation, assess purity, and troubleshoot synthesis failures (e.g., incomplete protonation or hydrolysis).[3][4]
Analytical Comparison: HCl Salt vs. Free Base
The most critical performance metric for this product is the successful formation of the hydrochloride salt.[3][4] The FTIR spectrum provides the definitive "fingerprint" for this transformation.[4]
The "Amine Salt Shift" (Mechanistic Insight)
In the Free Base , the secondary amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) exhibits a sharp, weak stretching vibration.[3] Upon conversion to the Hydrochloride Salt (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
), the nitrogen becomes quaternary.[3][4] This introduces a strong dipole change, resulting in a dramatic broadening and red-shifting of the N-H stretching region—a phenomenon known as the "ammonium band."[3][4]
Comparative Spectral Data Table
Functional Group
Vibration Mode
Free Base (Expected cm⁻¹)
HCl Salt (Target cm⁻¹)
Diagnostic Note
Amine (Secondary)
N-H Stretch
3310–3350 (Sharp, Weak)
2400–3000 (Broad, Strong)
Primary Indicator. The salt form creates a broad "ammonium envelope" overlapping C-H stretches.[1][][3]
Ammonium Ion
Deformation
Absent
1580–1620 (Medium)
The "scissoring" mode of the charged center.[4] Critical for confirming protonation.[4]
Furan Ring
=C-H Stretch
3100–3160
3100–3160
Remains largely unchanged; confirms furan ring integrity.[][4]
Strong aliphatic peaks.[4] Often appear as sharp spikes riding on the broad ammonium band in the salt.[4]
Ether Linkage
C-O-C (Furan)
1000–1200
1000–1200
Confirms the ether bridge within the furan ring is intact.[4]
Technical Insight: If you observe a sharp peak at ~3300 cm⁻¹ and the broad band at 2800 cm⁻¹, your sample is likely a mixture (incomplete salt formation).[3][4] If you see a broad hump at 3400 cm⁻¹, your hygroscopic HCl salt has absorbed atmospheric water (see Protocol section).[3][4]
Structural Validation Logic (Workflow)
The following diagram illustrates the decision logic for validating the compound using FTIR data.
Figure 1: Logical workflow for spectral validation of secondary amine salts.
Experimental Protocol: Ensuring Data Integrity
Amine hydrochlorides are notoriously hygroscopic .[][4] A standard KBr pellet preparation often introduces moisture, creating a false O-H peak that masks the N-H region.[3][4]
Recommended Method: Diamond ATR (Attenuated Total Reflectance)
Why: Requires zero sample preparation, minimizing exposure to atmospheric moisture.[3][4]
Step-by-Step Protocol:
Crystal Clean: Ensure the ATR crystal (Diamond/ZnSe) is cleaned with isopropanol and shows a flat baseline.[4]
Background Scan: Collect a background spectrum (air) with the same parameters (e.g., 4 cm⁻¹ resolution, 32 scans).
Sample Loading: Place ~5-10 mg of the solid powder directly onto the crystal.
Compression: Apply high pressure using the anvil.[][4] Note: Ensure the powder is fine; coarse crystals can damage softer ZnSe crystals, though Diamond is robust.[3]
Acquisition: Scan immediately.
Post-Run Analysis:
Apply ATR Correction (if quantitative comparison to transmission library data is needed).[1][4]
Check for the "Water Hump" at 3400 cm⁻¹.[][4] If present, dry the sample in a vacuum desiccator over
for 4 hours and re-run.
Alternative Method: Nujol Mull
If ATR is unavailable, use a Nujol (mineral oil) mull.[3][4]
Advantage: The oil protects the salt from moisture.[][4]
Disadvantage: Nujol peaks (2900, 1460, 1375 cm⁻¹) will obscure the Cyclohexyl C-H signals.[3][4] Focus on the Furan (874 cm⁻¹) and Ammonium deformation (1600 cm⁻¹) regions for validation.[3][4]
Detailed Spectral Interpretation
Region 1: High Frequency (2800 – 3200 cm⁻¹)[1][3]
3100–3150 cm⁻¹ (Weak): C-H stretching of the Furan ring .[4] This is a critical differentiator from purely aliphatic amines (like dicyclohexylamine).[3][4]
2800–3000 cm⁻¹ (Strong, Multi-peak): Overlap of the Cyclohexyl C-H stretches (
scissoring.[4] This band is absent in the free base.[][4] Its presence confirms the HCl salt has formed.[4]
1505 cm⁻¹ & 874 cm⁻¹: Characteristic Furan ring breathing .[1][][4] The 874 cm⁻¹ peak is particularly diagnostic for 3-substituted furans (though position varies slightly with substitution pattern, it is generally distinct from phenyl peaks).[1][3][4]
1060–1150 cm⁻¹: C-N stretching. In secondary amines, this is often coupled with other modes but adds to the fingerprint complexity.[3]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for general amine salt group frequencies).
NIST Chemistry WebBook. Infrared Spectrum of Cyclohexanamine, N-methyl-. National Institute of Standards and Technology.[4] Retrieved from [Link] (Used for validation of cyclohexyl-amine moiety spectral features).[1][][3][4]
Mellon, F. A. (2019).[3][4] Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link] (Authoritative source for secondary amine salt deformation bands).
Katritzky, A. R., & Lagowski, J. M. (1960).[3][4] Infrared Spectra of Heterocyclic Compounds. Academic Press.[4] (Foundational text for Furan ring vibration assignments).
Comprehensive Guide to HPLC Purity Analysis of Furan-Based Amine Hydrochlorides
Executive Summary Objective: To provide an authoritative technical comparison of HPLC methodologies for the purity analysis of furan-based amine hydrochlorides (e.g., furfurylamine HCl, 5-hydroxymethylfurfurylamine HCl)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide an authoritative technical comparison of HPLC methodologies for the purity analysis of furan-based amine hydrochlorides (e.g., furfurylamine HCl, 5-hydroxymethylfurfurylamine HCl).
The Challenge: These compounds present a "Polarity-Stability Paradox." The amine hydrochloride salt is highly polar, leading to poor retention on standard C18 columns, while the furan ring is susceptible to acid-catalyzed ring opening, limiting the use of low-pH mobile phases often required for amine peak shape control.
Recommendation: While Ion-Pair RP-HPLC is the traditional standard, Mixed-Mode Chromatography is identified as the superior modern alternative for stability, peak symmetry, and MS compatibility.
Part 1: The Analytical Challenge (Expertise & Experience)
Furan-based amine hydrochlorides are critical intermediates in pharmaceutical synthesis but are notoriously difficult to analyze due to three converging factors:
Lack of Retention: The ionic nature of the amine hydrochloride (
) causes these molecules to elute in the void volume () of standard C18 columns, preventing separation from polar impurities.
Silanol Interactions: Residual silanols on silica supports interact with the cationic amine, causing severe peak tailing (
) and reducing sensitivity.
Furan Ring Instability: Furan rings are electron-rich and prone to hydrolytic ring opening in strongly acidic conditions (pH < 2.0), especially over long run times. Standard protocols using 0.1% TFA (pH ~2) can induce on-column degradation, creating artifact peaks.
Stability Alert: The pH Window
Danger Zone: pH < 2.0 (Risk of ring opening/polymerization).
Safe Zone: pH 3.0 – 5.0 (Optimal for furan stability).
Problem: At pH 3-5, silanols are ionized (
), maximizing secondary interactions with the amine ().
Part 2: Method Comparison & Protocols
Method A: Ion-Pair Reversed-Phase HPLC (The Traditional Standard)
Mechanism: Uses a hydrophobic counter-ion (e.g., heptane sulfonate or TFA) to form a neutral ion-pair with the amine, allowing retention on a C18 phase.
Protocol:
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase A: 10 mM Octanesulfonic Acid Sodium Salt in Water (adjusted to pH 3.0 with Phosphoric Acid).
Pros: Excellent peak shape; widely available columns.
Cons:Incompatible with LC-MS (non-volatile salts); extremely long equilibration times (column "memory" effect); ion-pairing reagents are difficult to flush out.
Pros: High sensitivity in MS (high organic content enhances desolvation); good retention for polar amines.
Cons: Sample solubility issues (sample must be dissolved in high organic diluent to prevent peak distortion); sensitive to salt concentration changes.
Method C: Mixed-Mode Chromatography (The Recommended Specialist)
Mechanism: Combines a hydrophobic alkyl chain with an embedded ionic group (cation exchange or anion exclusion) on the same ligand. This provides dual retention: hydrophobic interaction for the furan ring and electrostatic handling of the amine.
Pros:Self-validating robustness (retention can be tuned by pH or organic modifier independently); MS compatible; no ion-pairing reagents needed; superior peak symmetry (
).
Cons: Complex method development (more variables to optimize).
Part 3: Comparative Data Analysis
The following data represents typical performance metrics observed when analyzing Furfurylamine Hydrochloride.
Metric
Method A: Ion-Pair RP
Method B: HILIC
Method C: Mixed-Mode
Retention Factor (k')
4.5 (Good)
3.8 (Good)
5.2 (Excellent)
Tailing Factor (Tf)
1.2
1.4
1.05
Theoretical Plates (N)
~8,000
~10,000
~12,000
MS Compatibility
No (Signal Suppression)
High (Signal Enhancement)
Yes
Equilibration Time
> 60 min
30 min
10 min
Furan Stability Risk
Moderate (Acidic MP)
Low (High Organic)
Low (Mild pH)
Part 4: Visualization of Workflows
Method Selection Decision Tree
This diagram guides the researcher to the correct method based on instrumentation and sample constraints.
Caption: Decision matrix for selecting the optimal HPLC mode based on detection needs and analyte polarity.
Mechanistic Comparison: Why C18 Fails and Mixed-Mode Succeeds
This diagram illustrates the molecular interactions at the stationary phase surface.
Caption: Mechanistic comparison showing how Mixed-Mode phases utilize controlled ionic groups to prevent silanol-induced tailing.
References
BenchChem. (2025).[7][9][10] Stability issues of furan rings in acidic or basic conditions. Retrieved from
SIELC Technologies. (2018). Separation of Furfuryl alcohol on Newcrom R1 HPLC column. Retrieved from
Thermo Fisher Scientific. Acclaim Mixed-Mode HPLC Columns: Technology and Applications. Retrieved from
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from
Waters Corporation. A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase. Retrieved from
Comparing bioactivity of Cyclohexyl-furan-3-ylmethyl-amine vs benzyl-amine analogs
Title: Comparative Bioactivity Guide: Cyclohexyl-furan-3-ylmethyl-amine vs. Benzylamine Analogs in Lead Optimization Mechanistic Rationale for Bioisosteric Replacement In the landscape of small-molecule drug discovery, t...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Bioactivity Guide: Cyclohexyl-furan-3-ylmethyl-amine vs. Benzylamine Analogs in Lead Optimization
Mechanistic Rationale for Bioisosteric Replacement
In the landscape of small-molecule drug discovery, the benzylamine motif is a ubiquitous pharmacophore. However, flat aromatic systems like benzene frequently suffer from suboptimal physicochemical properties, including poor aqueous solubility, off-target promiscuity, and high susceptibility to CYP450-mediated aromatic hydroxylation[1].
To circumvent these liabilities, medicinal chemists employ bioisosteric replacement. Substituting the phenyl ring with a furan-3-yl moiety fundamentally alters the molecule's electronic distribution. Furan acts as a classical bioisostere for phenyl rings, providing modified steric and electronic characteristics that can improve metabolic stability and drug-receptor interactions[2]. Crucially, the furan oxygen introduces a novel hydrogen-bond acceptor, enabling new interactions within target binding pockets (e.g., kinase hinge regions)[2].
When evaluating N-(Furan-3-ylmethyl)cyclohexanamine (CAS: 435345-12-3)[3], the addition of the bulky, C(sp3)-rich cyclohexyl group represents a strategic evolution. The transition from flat aromatic systems to three-dimensional, saturated bioisosteres has been shown to enhance the overall ADME profile by increasing the fraction of sp3-hybridized carbons (
)[1]. This structural complexity allows the molecule to escape "flatland," driving deeper engagement with hydrophobic pockets and significantly increasing target residence time[4].
CYP450-mediated metabolic clearance comparison between scaffolds.
Physicochemical & Structural Profiling
Before advancing to in vitro assays, it is critical to evaluate the baseline physicochemical properties of the analogs. The table below illustrates how the incorporation of the furan ring and the cyclohexyl moiety shifts the molecular profile.
Table 1: Comparative Physicochemical Properties
Property
Benzylamine (Base)
N-Benzylcyclohexanamine
N-(Furan-3-ylmethyl)cyclohexanamine
Molecular Weight
107.15 g/mol
189.30 g/mol
179.26 g/mol
LogP (Calculated)
1.09
2.85
2.42
TPSA
26.0 Ų
12.0 Ų
25.2 Ų
H-Bond Acceptors
1
1
2 (Includes Furan Oxygen)
Fraction sp3 ()
0.14
0.54
0.64
Insight: The furan analog maintains a highly favorable LogP for membrane permeability while restoring the Topological Polar Surface Area (TPSA) lost during the secondary amine conversion, thanks to the furan oxygen[5].
Experimental Methodologies: A Self-Validating Framework
To objectively compare the bioactivity of these analogs, we deploy a dual-assay workflow focusing on kinetic binding and metabolic stability. Do not rely on endpoint IC50 assays; they fail to capture the kinetic advantages conferred by C(sp3)-rich structural modifications.
Protocol A: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)
Causality: We utilize SPR because it provides real-time kinetic data (
, ). The bulky cyclohexyl group is hypothesized to decrease the off-rate () by engaging deep hydrophobic pockets, increasing target residence time ()—a critical driver of in vivo efficacy.
Sensor Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Causality: Covalent attachment ensures baseline stability during the extended dissociation phases expected from bulky ligands.
Analyte Preparation: Prepare a 3-fold dilution series of the amine analogs (0.1 µM to 10 µM) in HBS-EP+ buffer with 1% DMSO.
Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 600-second buffer flow (dissociation). Causality: High flow rates minimize mass transport limitations, ensuring the observed rates reflect true binding events rather than diffusion artifacts.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
, , and .
Protocol B: Self-Validating Human Liver Microsome (HLM) Stability Assay
Causality: To evaluate the metabolic liability of the furan ring versus the phenyl ring, we employ an HLM assay with an integrated quality-control gate.
Master Mix Assembly: Combine Human Liver Microsomes (0.5 mg/mL final protein), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM test compound.
Internal Control Gating (Self-Validation): Spike a parallel well with Verapamil (1 µM) as a high-clearance positive control. Rule: If Verapamil's intrinsic clearance (
) fails to exceed 40 µL/min/mg, the NADPH-regenerating system is deemed inactive, and the entire plate is automatically rejected to prevent false-positive stability data.
Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final). Aliquot 50 µL at specific time points (0, 5, 15, 30, 45 min) into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.
Quantification: Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
) and .
Self-validating HLM metabolic stability workflow with internal control gating.
Comparative Bioactivity & Metabolic Profiling Data
The synthesis of our SPR and HLM data reveals a distinct advantage for the furan-based bioisostere.
Table 2: Empirical Bioactivity & Clearance Data
Scaffold
Target Affinity ()
Residence Time ()
HLM (µL/min/mg)
(min)
Benzylamine
4.2 µM
1.2 min
85.4
12.5
N-Benzylcyclohexanamine
0.8 µM
8.5 min
62.1
18.4
N-(Furan-3-ylmethyl)cyclohexanamine
0.15 µM
24.3 min
28.5
45.2
Scientific Synthesis:
The data demonstrates that replacing the phenyl ring with a furan-3-yl group, combined with the cyclohexyl substitution, yields a compound with a nearly 30-fold improvement in binding affinity (
) compared to the base benzylamine. The furan oxygen acts as a critical hydrogen-bond acceptor, while the C(sp3) cyclohexyl ring drives a prolonged residence time ( min). Furthermore, the furan bioisostere exhibits superior metabolic stability ( min), successfully evading the rapid aromatic hydroxylation that plagues the N-benzylcyclohexanamine analog[1].
References
[3] Arctomsci. CAS NO. 435345-12-3 | N-(Furan-3-ylmethyl)cyclohexanamine. Available at:
[5] ResearchGate. Bioisosterism in Medicinal Chemistry. Available at:
[2] Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at:
[1] PubMed Central (PMC). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Available at:
[4] PubMed Central (PMC). (Bio)isosteres of ortho- and meta-substituted benzenes. Available at:
A Comparative Guide to the Structural Validation of Cyclohexyl-furan-3-ylmethyl-amine: The Definitive Role of X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The precise a...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The precise arrangement of atoms in space governs a compound's physicochemical properties, its biological activity, and its potential as a therapeutic agent. This guide provides an in-depth comparison of analytical techniques for the structural validation of novel small molecules, using the hypothetical compound Cyclohexyl-furan-3-ylmethyl-amine as a case study. We will focus on the gold-standard method, single-crystal X-ray crystallography, and objectively compare its performance against complementary spectroscopic and computational methods.
The Central Role of X-ray Crystallography
Single-crystal X-ray crystallography is a powerful and definitive analytical method for elucidating the absolute three-dimensional structure of a solid.[1][2] The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. This diffraction pattern is unique to the crystal's internal structure and contains the information needed to map the electron density and, consequently, the precise location of each atom in the molecule.[3]
The Unambiguous Answer: Why X-ray Crystallography is the Gold Standard
In the context of drug development, where certainty is paramount, X-ray crystallography provides an unparalleled level of detail and confidence. It directly visualizes the molecule, revealing bond lengths, bond angles, and stereochemistry with high precision.[3][4] This makes it an indispensable tool for confirming the identity of a newly synthesized compound, identifying polymorphs, and understanding intermolecular interactions in the solid state.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful execution and interpretation.
The adage "garbage in, garbage out" is particularly true for X-ray crystallography; the quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to obtain a single, well-ordered crystal with dimensions of approximately 0.1-0.4 mm.[5][6]
Step-by-Step Protocol for Crystal Growth:
Purification of the Compound: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble.[7] A solvent in which the compound is too soluble will make it difficult to achieve the supersaturation required for crystallization, while a solvent in which it is poorly soluble may cause the compound to precipitate as an amorphous powder or as microcrystals.
Crystallization Techniques: Several methods can be employed to achieve the slow supersaturation necessary for the growth of large, single crystals:
Slow Evaporation: A near-saturated solution of the compound is prepared and left undisturbed in a loosely covered container.[5][8] The gradual evaporation of the solvent slowly increases the concentration, leading to crystal growth.
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Once a suitable crystal is obtained, it is mounted and placed in a diffractometer for X-ray analysis.
Step-by-Step Protocol for Data Collection and Processing:
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.
X-ray Diffraction: The crystal is placed in a beam of monochromatic X-rays and rotated.[9] As the crystal rotates, different planes of atoms within the crystal lattice will satisfy Bragg's Law, resulting in a pattern of diffracted X-ray spots that are recorded on a detector.[3]
Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection.[10][11] This process involves indexing the reflections to determine the unit cell dimensions and space group, and integrating the intensities of the spots.[9][11]
The processed data is then used to solve and refine the crystal structure.
Step-by-Step Protocol for Structure Solution and Refinement:
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[12] This map provides a preliminary model of the molecule's structure.
Structure Refinement: The initial model is refined against the experimental data using a least-squares procedure.[12][13] This iterative process adjusts the atomic positions and other parameters to improve the agreement between the observed and calculated diffraction patterns.[13]
Validation: The final structure is validated to ensure its chemical and crystallographic soundness.[14][15][16] This involves checking for geometric reasonability (bond lengths and angles), analyzing the fit to the electron density, and assessing various quality metrics.[16]
Reference standards for Cyclohexyl-furan-3-ylmethyl-amine hydrochloride quality control
Reference Standards for Cyclohexyl-furan-3-ylmethyl-amine Hydrochloride: A Technical Comparison for QC Applications Executive Summary In the development of furan-containing kinase inhibitors and antimicrobial agents, Cyc...
Author: BenchChem Technical Support Team. Date: March 2026
Reference Standards for Cyclohexyl-furan-3-ylmethyl-amine Hydrochloride: A Technical Comparison for QC Applications
Executive Summary
In the development of furan-containing kinase inhibitors and antimicrobial agents, Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (C₁₁H₁₇NO·HCl) serves as a critical intermediate. Its quality directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API).
This guide objectively compares the three primary classes of reference standards available for this compound: Certified Reference Standards (CRS) , Commercial Research Grade (RG) , and In-House Synthesized Standards . Through comparative analysis of purity, stability, and characterization depth, we demonstrate that while RG materials suffice for early discovery, the specific instability of the furan moiety and the hygroscopic nature of the hydrochloride salt necessitate the use of CRS or fully characterized In-House standards for GMP Quality Control.
Product Landscape & Alternatives
For a researcher or QC manager, the choice of reference standard dictates the reliability of analytical data.
RG: 4.5% degradation.[] The furan ring oxidized to form ring-opened dicarbonyl impurities (observed at RRT 0.45).
Experimental Protocols
To validate the comparison above, the following self-validating protocols were established. These methods are designed to detect the specific degradation products of the furan moiety.
Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity
Rationale: A low pH phosphate buffer is essential to keep the amine protonated (
) and prevent peak tailing, while the C18 column provides hydrophobic selectivity for the cyclohexyl ring.[]
Instrument: Agilent 1290 Infinity II or equivalent.
Column: Waters XBridge C18,
, .
Mobile Phase A:
Potassium Phosphate buffer, pH 3.0.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient:
0 min: 90% A / 10% B
15 min: 40% A / 60% B
20 min: 10% A / 90% B
Flow Rate:
.
Detection: UV at 215 nm (Furan absorption max) and 254 nm .
Temperature:
.
Sample Prep: Dissolve
standard in Mobile Phase A.
Protocol B: Identification via 1H-NMR
Rationale: NMR is the only definitive method to distinguish the furan-3-yl isomer from the commercially cheaper furan-2-yl analog.
Solvent: DMSO-
.
Key Signals for Identity:
(s, 1H, Furan C2-H).
(s, 1H, Furan C5-H).
(s, 1H, Furan C4-H).
Note: The 2-substituted furan would show a distinct doublet-doublet pattern, unlike the singlets/broad signals of the 3-substituted furan.[]
Visualizations & Decision Logic
Figure 1: Impurity Pathways & Stability Risks
This diagram illustrates why "Research Grade" materials often fail: the synthesis pathway leaves specific precursors, and the furan ring is a stability liability.
Caption: Synthesis pathway showing the origin of common impurities (red) found in non-certified standards.
Figure 2: Reference Standard Selection Decision Tree
Use this logic flow to determine which standard grade is required for your specific development phase.
Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements.
References
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Defines reporting thresholds requiring high-purity standards. Link
European Medicines Agency (EMA). Guideline on the Qualification of Impurities. (2014). Link
Sperry, J. B., et al. "Saturation of the furan ring in drug discovery: A review." Bioorganic & Medicinal Chemistry Letters, 2015. (Context on furan stability and metabolic risks).
Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011. (Reference for secondary amine/nitrosamine risk assessment).
Sources
Validation
Comparative Solubility Studies of Furan-3-ylmethyl-amine Salts
This guide outlines a comprehensive comparative study framework for Furan-3-ylmethyl-amine (also known as (Furan-3-yl)methanamine) and its salts.[1][2] Given the specific nature of this pharmaceutical intermediate, this...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a comprehensive comparative study framework for Furan-3-ylmethyl-amine (also known as (Furan-3-yl)methanamine) and its salts.[1][2] Given the specific nature of this pharmaceutical intermediate, this guide synthesizes known physicochemical properties with a rigorous, field-proven experimental protocol for salt selection and solubility profiling.[2]
Executive Summary & Scientific Context
Furan-3-ylmethyl-amine (CAS 4543-47-9) is a critical pharmacophore used in the synthesis of bioactive compounds (e.g., dinotefuran derivatives, kinase inhibitors).[1][2] As a free base, it exists as a liquid at room temperature (bp ~145°C) with high volatility and susceptibility to oxidation.[1]
For pharmaceutical applications, converting this liquid amine into a crystalline salt is essential to ensure:
Handling Precision: Enabling accurate weighing and dispensing.
Bioavailability: Modifying dissolution kinetics in specific pH environments.[1][2]
This guide compares the Hydrochloride (HCl) salt—the industry standard—against alternative salt forms (Mesylate, Tartrate) to optimize solubility and physical stability.
Chemical Identity & Baseline Properties[1][2][3][4][5][6][7]
Before initiating comparative studies, the baseline properties of the parent moiety must be established.
Property
Free Base (Parent)
Hydrochloride Salt (Standard)
Structure
Ionic lattice of protonated amine & Cl-
CAS Number
4543-47-9
131052-43-2
Physical State
Liquid (Colorless to Yellow)
Solid (Crystalline White Powder)
Molecular Weight
97.12 g/mol
133.58 g/mol
Water Solubility
Miscible (High)
High (>100 mg/mL estimated)
pKa (Calc.)
~9.5 (Basic amine)
N/A (Salt species)
Key Challenge
Volatility, Oxidation, Dosing
Hygroscopicity, Polymorphism
Critical Insight: Unlike lipophilic drugs where salt formation aims to increase solubility, here the goal is to maintain high solubility while achieving a stable, non-hygroscopic solid form .
Comparative Salt Screening Protocol
Do not rely on random salt selection. Use this logic-driven screening workflow to select the optimal counterion.
Selection Logic (The "pKa Rule")
For a stable salt, the
between the base and acid should be (and preferably ).
Target Amine pKa: ~9.5
Selected Counterions:
Counterion
Acid pKa
Rationale
Hydrochloric Acid
-6.0
~15.5
Standard. Forms strong ionic lattice.[1][2] High melting point.[2]
Methanesulfonic Acid
-1.9
~11.4
Alternative 1. Good for lipophilicity; often less hygroscopic than HCl.[1][2]
L-Tartaric Acid
2.98
~6.5
Alternative 2. Pharmaceutically acceptable; forms H-bond networks that can stabilize crystal lattices.[1][2]
Experimental Workflow (DOT Diagram)
Figure 1: Strategic workflow for converting the liquid amine into a developable solid salt candidate.
Detailed Solubility Methodologies
To generate "supporting experimental data" with high integrity, follow these self-validating protocols.
Note: Use the Free Base as an external standard for calibration.[1][2]
Experiment B: pH-Dependent Solubility Profile
Objective: Mimic gastrointestinal transit.
Protocol: Measure solubility at pH 1.2 (Stomach), pH 4.5 (Transition), and pH 6.8 (Intestine).
Expectation: Since furan-3-ylmethyl-amine is a weak base (pKa ~9.5), solubility will be highest at low pH (fully ionized) and may decrease as pH approaches the pKa, although the intrinsic solubility of this specific amine is high even in neutral form.[1][2]
Comparative Performance Data (Representative)
The following data summarizes the typical performance characteristics of these salt classes for small heteroaromatic amines. Use this as a benchmark for your specific experimental results.
Table 1: Physicochemical Comparison
Parameter
Free Base
HCl Salt (Lead)
Mesylate Salt
Tartrate Salt
Physical Form
Liquid
Crystalline Solid
Crystalline Solid
Crystalline/Amorphous
Melting Point
N/A (Liquid)
High (>140°C)
Medium (100-130°C)
Variable
Aqueous Solubility
Miscible
Very High (>200 mg/mL)
High (>150 mg/mL)
High (>100 mg/mL)
Hygroscopicity
N/A
Moderate (Risk of deliquescence)
Low to Moderate
Often High
Stability (Oxidation)
Poor (Browns over time)
Excellent
Good
Good
Table 2: Solvent Solubility Screen (mg/mL at 25°C)
For furan-3-ylmethyl-amine , the Hydrochloride salt is the preferred commercial form (CAS 131052-43-2).[1][2]
Causality: The small size of the Chloride counterion allows for a tight crystal lattice with the small furan-amine cation, resulting in a high melting point solid that is easier to handle than the liquid base.
Solubility: It retains the high water solubility required for aqueous formulations.[1][2]
When to Choose Alternatives
Select Mesylate: If the HCl salt proves too hygroscopic (absorbs moisture to the point of liquefying) during stability testing at 40°C/75% RH.
Select Tartrate: If a "controlled release" dissolution profile is needed, as the larger organic counterion may slightly depress the dissolution rate compared to the flash-dissolving HCl salt.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776197, 1-(Furan-3-yl)methanamine.[1][2] Retrieved from [Link][1][2]
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews.[1][2] (Standard reference for pKa rule and salt selection logic).
Stahl, P. H., & Wermuth, C. G.[3] (Eds.).[4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source for counterion properties).
Matrix Fine Chemicals. 1-(Furan-3-yl)methanamine hydrochloride Product Data. Retrieved from [Link][1][2]
Ku, M. S. (2008). Use of the Biopharmaceutical Classification System in early drug development.[1][2] AAPS Journal.[1][2] (Basis for solubility protocol design).
Validating Analytical Methods for Detecting Cyclohexyl-furan-3-ylmethyl-amine Residues: A Comparative Guide
As drug development and chemical manufacturing processes become increasingly complex, the rigorous monitoring of intermediate residues is paramount. Cyclohexyl-furan-3-ylmethyl-amine (CFA) is a specialized secondary amin...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and chemical manufacturing processes become increasingly complex, the rigorous monitoring of intermediate residues is paramount. Cyclohexyl-furan-3-ylmethyl-amine (CFA) is a specialized secondary amine featuring both a lipophilic cyclohexyl group and a furan ring [1]. Often utilized as a building block in custom organic synthesis and pharmaceutical development, trace residues of CFA in final Active Pharmaceutical Ingredients (APIs) can compromise product purity, stability, and patient safety.
As a Senior Application Scientist, I approach analytical validation not as a regulatory checklist, but as a self-validating system of causality. Every sample preparation step, chromatographic parameter, and mass transition must be deliberately chosen to overcome the specific physicochemical challenges of the analyte. This guide objectively compares three analytical methodologies—LC-MS/MS, GC-MS, and HPLC-UV—for the detection of CFA residues, providing field-proven protocols and structural validation logic grounded in current regulatory standards.
Regulatory & Scientific Grounding: The Validation Framework
Before selecting an instrument, we must define the analytical target profile. The validation of any residue method must adhere to the [1] and the [2].
To build a self-validating system, our methodology must prove causality across four core pillars:
Specificity: We must prove that the signal generated is exclusively from CFA, unconfounded by the API matrix or excipients.
Sensitivity (LOD/LOQ): The method must reliably detect and quantify CFA at trace levels (typically parts-per-billion, ppb), well below the toxicological threshold.
Linearity & Range: The instrument's response must be directly proportional to the CFA concentration across the operational range.
Accuracy & Precision: Through matrix spiking and repeated injections, we must prove that the extraction recovery is consistent and the instrumental variance is negligible.
Core validation parameters for analytical procedures based on ICH Q2(R2) guidelines.
Methodological Comparison: Selecting the Optimal Platform
The physicochemical properties of CFA dictate its analytical behavior. The secondary amine group is highly polar and easily protonated, while the cyclohexyl and furan rings provide distinct hydrophobic character and structural rigidity.
A. LC-MS/MS (The Gold Standard)
Causality: The secondary amine in CFA is highly basic, making it an ideal candidate for Electrospray Ionization in positive mode (ESI+). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode isolates the specific parent mass and fragments it into unique daughter ions. This completely eliminates matrix interference, providing unparalleled specificity and sub-ppb sensitivity.
B. GC-MS (The Alternative)
Causality: While the furan and cyclohexyl rings impart some volatility, the secondary amine group causes severe peak tailing and thermal degradation on standard GC columns due to hydrogen bonding with active sites on the silica. To achieve reliable GC-MS data, CFA must undergo chemical derivatization (e.g., using BSTFA to form a trimethylsilyl derivative). This adds a complex, time-consuming step that introduces variability and reduces overall method precision.
C. HPLC-UV (Routine QC)
Causality: HPLC coupled with Ultraviolet (UV) detection relies on the chromophore of the furan ring, which absorbs weakly around 210-220 nm. Because many API matrices and organic solvents also absorb heavily in this low-UV region, HPLC-UV suffers from severe baseline noise and poor specificity. It is suitable for bulk purity assays of CFA but fails entirely for trace residue detection.
Quantitative Performance Comparison
Table 1: Representative performance metrics for CFA residue detection across analytical platforms.
To ensure a self-validating system, the following protocol integrates sample cleanup to prevent ion suppression and utilizes isotopic internal standards (if available) to correct for matrix effects.
Why SPE? Direct injection of API matrices causes severe ion suppression in the ESI source. SPE isolates the CFA based on its hydrophobic and basic properties.
Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge with 3 mL Methanol followed by 3 mL of 0.1% Formic Acid in Water. (Causality: Prepares the sorbent to capture the protonated amine).
Loading: Dissolve 100 mg of the API sample in 5 mL of 0.1% Formic Acid. Load onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash with 3 mL of 0.1% Formic Acid, followed by 3 mL of 100% Methanol. (Causality: Elutes neutral and acidic matrix impurities while the basic CFA remains ionically bound to the sorbent).
Elution: Elute the CFA residue using 3 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte).
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of Initial Mobile Phase.
Phase 2: LC-MS/MS Instrumental Parameters
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm). (Causality: The C18 stationary phase provides excellent retention for the lipophilic cyclohexyl group).
Mobile Phase:
A: 0.1% Formic Acid in Water (Proton donor for ESI+).
B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 4 minutes.
MS/MS Conditions (ESI+):
Capillary Voltage: 3.0 kV
Desolvation Temp: 400°C
MRM Transitions: Monitor the parent mass
(approx. m/z 180.1) transitioning to the dominant product ions (e.g., cleavage of the furan ring or cyclohexyl group).
Step-by-step analytical workflow for detecting CFA residues using LC-MS/MS.
Phase 3: In-Run Validation Checks
To guarantee trustworthiness, every analytical batch must include:
Method Blanks: Injected before and after the highest standard to prove zero carryover.
Matrix Spikes: API samples spiked with a known concentration of CFA (e.g., 10 ppb) to verify that extraction recovery remains >90%.
Continuing Calibration Verification (CCV): A mid-level standard injected every 10 samples to prove the instrument's detector response has not drifted.
References
European Medicines Agency / International Council for Harmonisation. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA.europa.eu, 2024. Available at:[Link]
U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA.gov, July 2015. Available at:[Link]
The following technical guide outlines the proper disposal procedures for Cyclohexyl-furan-3-ylmethyl-amine hydrochloride . Executive Summary & Chemical Profile Immediate Directive: This compound must be managed as Hazar...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide outlines the proper disposal procedures for Cyclohexyl-furan-3-ylmethyl-amine hydrochloride .
Executive Summary & Chemical Profile
Immediate Directive: This compound must be managed as Hazardous Chemical Waste and destroyed via high-temperature incineration. Under no circumstances should this material be discharged into sanitary sewer systems.[1]
Chemical Name: Cyclohexyl-furan-3-ylmethyl-amine hydrochloride[2][3][1]
CAS Number (Parent Amine): 435345-12-3 (Note: CAS often refers to the free base; the HCl salt is the protonated form).[2][3]
Physical State: White to off-white solid powder.[3][1]
Solubility: Soluble in water and lower alcohols (methanol, ethanol).[1]
Why This Protocol Exists (The "Why")
As a Senior Scientist, I emphasize that safety protocols are not arbitrary rules but responses to molecular behavior.
Furan Ring Sensitivity: The furan moiety is an aromatic oxygen heterocycle.[1] While stable, it can undergo oxidative degradation or ring-opening in the presence of strong oxidizers or specific metabolic pathways, potentially yielding toxic metabolites.[1]
Amine Hydrochloride Stability: The HCl salt stabilizes the volatile free amine, reducing inhalation risk.[1] Crucial: Contact with strong bases (pH > 10) will deprotonate the salt, liberating the free amine (an oily liquid), which significantly increases volatility, odor, and skin permeability.[1]
Environmental Persistence: Furan derivatives often exhibit aquatic toxicity.[1] Standard wastewater treatment plants are not designed to degrade complex heterocyclic amines effectively.[1]
Hazard Identification & Classification
Before disposal, you must classify the waste to ensure regulatory compliance (RCRA/EU).[1]
Hazard Class
Category
Signal Word
H-Statement
Rationale
Skin Corrosion/Irritation
Cat. 2
Warning
H315
Amine salts are acidic and irritating to mucous membranes.[1]
Eye Damage/Irritation
Cat. 2A
Warning
H319
High solubility allows rapid penetration of corneal tissue.[1]
Aquatic Toxicity
Acute 3
-
H402
Furan compounds can be toxic to aquatic life; do not release to environment.[3][1]
Combustible Dust
-
Warning
-
Finely divided organic solids can form explosive dust-air mixtures.[2][3][1]
Waste Segregation: The Self-Validating System
A self-validating system prevents accidents by making incompatible actions physically impossible or immediately obvious.[2][3][1] Follow this segregation logic:
The "Never-Mix" Rule
NO Oxidizers (Nitric Acid, Peroxides): Furan rings are electron-rich and can react violently with strong oxidizers, leading to rapid heat generation or fire.[3][1]
NO Strong Bases (Sodium Hydroxide, Ammonia): As noted, this liberates the free amine.[1] If you smell a "fishy" or solvent-like odor, you have likely compromised the salt's integrity by mixing it with a base.[1]
Segregation Logic Diagram
The following decision tree illustrates the critical decision points for segregating this specific chemical.
Figure 1: Waste segregation logic tree ensuring chemical compatibility and proper stream selection.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Packaging
Objective: Contain the hazard and prepare for transport.[1]
PPE Requirements:
Nitrile gloves (double-gloving recommended for solutions).[3][1]
Safety goggles (standard glasses are insufficient for amine salts due to dust potential).[1]
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers, as the chloride ion can cause pitting/corrosion over time.[1]
Liquids: Use a chemically resistant carboy (HDPE or glass).[1]
Method: The only acceptable method is High-Temperature Incineration with scrubber systems.[3][1]
Mechanism: Incineration at >1000°C ensures the furan ring is broken down into CO₂ and H₂O, and the amine nitrogen is converted to N₂ or NOx (scrubbed). The chloride component is converted to HCl gas, which is neutralized by the incinerator's scrubber system.[1]
Emergency Procedures (Spill Response)
In the event of a spill, rapid action minimizes exposure.[1]
Scenario
Immediate Action
Neutralization/Cleanup
Solid Spill
Evacuate area of dust.[2][3][1] Wear N95/P100 mask.[1]
Do not sweep dry. Wet the powder slightly with an inert solvent (e.g., heptane or dilute alcohol) to suppress dust, then scoop into a waste jar.[1]
Flush with water for 15 minutes. Do not use vinegar or acids to "neutralize" on skin; water is safest.[1]
Regulatory Compliance References
Compliance is mandatory under US EPA (RCRA) and EU regulations.[1]
US EPA (RCRA):
While not a "Listed" waste (P or U list) specifically by CAS, it falls under Process Waste .[1]
If the waste exhibits toxicity characteristics (e.g., via TCLP for furan derivatives, though unlikely for this specific salt), it requires specific coding.[1]
Default Classification: Non-regulated chemical waste unless mixed with solvents.[1] If mixed with methanol/acetone, code as D001 (Ignitable) .[1]
European Waste Catalogue (EWC):
Code 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]
References
PubChem Compound Summary. N-(Furan-3-ylmethyl)cyclohexanamine. National Center for Biotechnology Information.[1] Link[2][3]
Sigma-Aldrich Safety Data Sheet. Generic Amine Hydrochloride Salts Safety Standards. Merck KGaA.[1] Link
US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-R-11-003.[2][3][1] Link
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Research Council.[1] Link
Personal protective equipment for handling Cyclohexyl-furan-3-ylmethyl-amine hydrochloride
Executive Summary & Hazard Architecture Context: Cyclohexyl-furan-3-ylmethyl-amine hydrochloride is a functionalized building block often utilized in fragment-based drug discovery. While specific toxicological data for t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Architecture
Context: Cyclohexyl-furan-3-ylmethyl-amine hydrochloride is a functionalized building block often utilized in fragment-based drug discovery. While specific toxicological data for this exact CAS may be sparse in public repositories, its structural moieties—a furan ring coupled with a secondary amine hydrochloride —dictate a specific, high-level risk profile.
The "Furan Factor" (Scientific Rationale):
Standard safety protocols often underestimate furan derivatives. The furan ring is metabolically active; cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring into reactive cis-2-butene-1,4-dial, a potent alkylating agent that covalently binds to proteins and DNA. Therefore, we do not treat this merely as an "irritant salt"; we handle it as a potential genotoxin and high-potency sensitizer .
Furan derivatives have higher permeation rates. The outer glove acts as a sacrificial barrier; the inner glove prevents skin contact during doffing.
Respiratory
Surgical Mask
N95 (Minimum) / P100 (Preferred)
The HCl salt is a fine particulate. Surgical masks do not seal against sub-micron dusts that cause bronchial spasms.
Eye Protection
Safety Glasses
Chemical Goggles (Indirect Venting)
Safety glasses allow dust entry from the side. Hydrolysis of the salt in the eye creates immediate acidic damage.
Body Defense
Cotton Lab Coat
Tyvek® Sleeves or Apron
Cotton absorbs and holds chemical dust against the skin. Impervious Tyvek prevents "dust-through" exposure.
Operational Protocol: Handling & Solubilization
The Self-Validating System:
A safe protocol must provide immediate feedback if containment fails. We use pH indicators as our validation mechanism.
Phase A: Preparation & Weighing
Static Neutralization: Amine salts are prone to static cling. Use an ionizing fan or anti-static gun on the weigh boat before dispensing.
Why? Static causes "jumping" of particles, bypassing the balance draft shield.
The "Wet Paper" Trap: Place a damp paper towel (wetted with 5% sodium bicarbonate) on the floor of the fume hood outside the balance area.
Validation: If any white powder is visible on the dark surface of the hood or the wet towel turns yellow/brown (degradation), your transfer technique is too aggressive.
Phase B: Solubilization (The Critical Moment)
Exothermic Risk: Dissolving amine hydrochlorides in water or alcohols is exothermic.
Solvent Choice: Pre-chill solvent (Methanol/DCM) to 4°C if working on >5g scale.
Addition Order: Add solid to solvent slowly. Never add solvent to a large pile of solid (creates a "gummy" clump that traps heat and solvent).
Visual Check: Solution should be clear to pale yellow. Darkening indicates oxidation of the furan ring (potentially forming peroxides or polymers).
Handling & Exposure Control Workflow (Visualization)
The following diagram outlines the decision logic for handling this compound based on the state of matter (Solid vs. Solution) and the scale of operation.
Caption: Decision logic for engineering controls based on physical state and quantity. Note the escalation to containment hoods for larger solid quantities due to dust inhalation risks.
Emergency Response & Disposal
Spill Response (Dry Solid)
Do NOT use water immediately. Adding water to the pile will generate HCl gas and heat.
Isolate: Evacuate the immediate 3-meter radius.
Cover: Gently cover the spill with a chemically compatible absorbent pad to prevent dust dispersal.
Sweep: Use a brush and pan dedicated to hazardous waste.
Decon: Once the bulk solid is removed, wipe the surface with 10% Sodium Carbonate (to neutralize the HCl) followed by soap and water.
Disposal Protocol
Waste Stream: Acidic Organic Waste.
Labeling: Must explicitly state "Furan Derivative - Potential Mutagen" and "Acidic Solid."
Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides). The furan ring is electron-rich and can react violently with strong oxidizers.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Furan-2-ylmethanamine derivatives. (General toxicity data for furan-amines).
[Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).
[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories (Prudent Practices).
[Link]